Defactinib analogue-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[[[2-(4-hydroxyanilino)-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3S/c1-28(32(2,30)31)15-5-3-4-13(10-15)11-24-18-17(20(21,22)23)12-25-19(27-18)26-14-6-8-16(29)9-7-14/h3-10,12,29H,11H2,1-2H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSJIMRLQPNKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Defactinib Analogue-1: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Defactinib analogue-1, a crucial chemical entity for the development of targeted protein degraders. This document details its structure, a plausible synthetic route, and its role in modulating cellular signaling pathways.
Core Structure and Properties
This compound is a derivative of Defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This analogue is specifically designed to function as a FAK ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
The core structure of this compound retains the essential pharmacophore for FAK binding while incorporating a reactive moiety for linker attachment, a critical feature for its use in PROTAC development. Based on common synthetic strategies for creating PROTAC warheads from known kinase inhibitors, a plausible structure for this compound is presented below. In this representative structure, the N-methylbenzamide group of Defactinib is replaced with a 4-aminophenyl group, providing a primary amine as a versatile point for linker conjugation.
Chemical Structure of a Representative this compound:
Caption: The chemical structure of a plausible this compound, featuring a 4-aminophenyl group for linker attachment.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C20H20F3N5O | [1][2] |
| Molecular Weight | 415.41 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Assumed |
| Solubility | Soluble in DMSO, DMF | Assumed |
Synthesis Protocol
The following is a plausible multi-step synthesis protocol for the representative this compound. This protocol is based on established synthetic methodologies for pyrimidine-based kinase inhibitors.
Overall Reaction Scheme:
Caption: A plausible synthetic scheme for this compound.
Step 1: Synthesis of Intermediate 2
-
Reaction: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) (1) is reacted with 4-aminophenol (B1666318) in the presence of a base.
-
Reagents and Conditions:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
4-aminophenol (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
Reaction temperature: 0 °C to room temperature
-
Reaction time: 12 hours
-
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound (Final Product)
-
Reaction: Intermediate 2 is coupled with (3-aminopyrazin-2-yl)methanol (B1387738) under basic conditions.
-
Reagents and Conditions:
-
Intermediate 2 (1.0 eq)
-
(3-aminopyrazin-2-yl)methanol (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethyl sulfoxide (B87167) (DMSO) as solvent
-
Reaction temperature: 100 °C
-
Reaction time: 8 hours
-
-
Work-up and Purification: The reaction mixture is cooled to room temperature, poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and diethyl ether, then dried under vacuum to afford the final product.
Mechanism of Action and Signaling Pathway
This compound, like its parent compound Defactinib, functions as a competitive inhibitor of the ATP-binding site of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers.[3]
By binding to FAK, this compound prevents its autophosphorylation at tyrosine 397 (Tyr397), a critical step for the recruitment and activation of Src family kinases. This inhibition disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell survival and proliferation.[3]
When incorporated into a PROTAC, the this compound moiety serves to recruit FAK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FAK protein. This degradation-based approach offers a potential advantage over simple inhibition by eliminating both the kinase and scaffolding functions of FAK.
FAK Signaling Pathway and the Role of this compound:
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PROTAC Synthesis
The synthesis of a FAK-targeting PROTAC using this compound involves the conjugation of the FAK ligand to a linker, which is then attached to an E3 ligase ligand.
Caption: General experimental workflow for the synthesis of a FAK-targeting PROTAC.
Quantitative Data Summary
The following table summarizes representative quantitative data for Defactinib, which can be considered indicative for a potent Defactinib analogue. Actual values for this compound would need to be determined experimentally.
| Parameter | Value | Cell Line/Assay | Reference |
| FAK IC50 | ~1 nM | Enzyme Assay | [3] |
| pFAK (Y397) IC50 | ~5 nM | Cellular Assay | |
| Cell Proliferation GI50 | 100-500 nM | Various Cancer Cell Lines | [3] |
Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis protocol provided is a plausible route and should be adapted and optimized under appropriate laboratory conditions. The biological data for Defactinib is provided for context, and the specific activity of this compound must be determined experimentally.
References
An In-depth Technical Guide on the Mechanism of Action of Defactinib Analogue-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib analogue-1 is a high-affinity ligand for Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase.[1][2] While primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at FAK degradation, its mechanism of action is rooted in its ability to bind to FAK.[1][3] This guide will provide a detailed exploration of the core mechanism of action, leveraging data from its parent compound, Defactinib, to illustrate the key principles of FAK inhibition. Defactinib itself is a potent and selective inhibitor of both FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2).[4] By targeting FAK, these molecules disrupt crucial signaling cascades that are often dysregulated in cancer, impacting cell survival, proliferation, migration, and invasion.
Core Mechanism of Action: FAK Inhibition
Focal Adhesion Kinase is a central signaling node that integrates signals from the extracellular matrix via integrins and from growth factor receptors. Its activation triggers a cascade of downstream signaling events. The mechanism of action of Defactinib, and by extension the binding action of its analogue, centers on the competitive inhibition of the ATP-binding site within the FAK kinase domain. This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a pivotal event for its activation and the recruitment of other signaling proteins, such as Src family kinases.
The inhibition of FAK leads to the disruption of major downstream signaling pathways, including:
-
PI3K/Akt Pathway: FAK activation is known to engage the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation. By inhibiting FAK, Defactinib can suppress this pathway, leading to decreased cancer cell viability.
-
RAS/MEK/ERK Pathway: The RAS/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, a key driver of cell proliferation, can also be modulated by FAK. Inhibition of FAK can thus lead to a reduction in proliferative signals.
Furthermore, FAK inhibition has been shown to modulate the tumor microenvironment. This includes effects on stromal cells and immune cells, potentially enhancing the anti-tumor immune response.
Signaling Pathway Diagram
The following diagram illustrates the central role of FAK in cellular signaling and the point of inhibition by this compound.
Caption: FAK signaling cascade and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data for Defactinib, the parent compound of this compound. This data is indicative of the potency and selectivity of FAK inhibition.
| Parameter | Value | Target | Notes |
| IC₅₀ | 6.5 nM | FAK | In vitro kinase assay.[3] |
| DC₅₀ | 3 nM | FAK | For PROTAC FAK degrader 1, in PC3 cells.[4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of FAK inhibitors like Defactinib and its analogues.
In Vitro FAK Kinase Assay
This assay determines the direct inhibitory effect of a compound on FAK enzymatic activity.
Principle: The assay measures the phosphorylation of a substrate by recombinant FAK in the presence of ATP. The amount of ADP produced is quantified, which is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of this compound in DMSO, then further dilute in kinase buffer.
-
Prepare a solution of recombinant human FAK enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the FAK enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Measure the luminescence signal, which correlates with ADP production.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Western Blot Analysis of FAK Signaling
This experiment assesses the effect of the compound on FAK phosphorylation and downstream signaling pathways in a cellular context.
Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated and total forms of FAK and downstream proteins.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., A549, PC3) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the FAK inhibitor on the migratory capacity of cancer cells.
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the inhibitor.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
-
Wound Creation and Treatment:
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or DMSO.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each treatment condition relative to time 0.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a FAK inhibitor.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound functions as a specific ligand for Focal Adhesion Kinase, enabling its use in advanced therapeutic strategies such as PROTAC-mediated protein degradation. Its mechanism of binding, analogous to that of Defactinib, involves the inhibition of the FAK ATP-binding site, leading to the suppression of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this and other FAK-targeting compounds, facilitating the advancement of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protac fak degrader 1 — TargetMol Chemicals [targetmol.com]
- 4. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
"Defactinib analogue-1" as a FAK ligand
An In-Depth Technical Guide on Defactinib (B1662816) Analogue-1 as a Focal Adhesion Kinase (FAK) Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and angiogenesis. Its overexpression and activation are frequently observed in various human cancers, making it a compelling target for therapeutic intervention. Defactinib (VS-6063) is a potent, second-generation, ATP-competitive FAK inhibitor that has undergone extensive clinical investigation. This document focuses on "Defactinib analogue-1," a key ligand derived from Defactinib. While specific quantitative binding data for this analogue is not widely published, its primary utility lies in its role as a warhead for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) aimed at FAK degradation. This guide provides a comprehensive overview of the FAK signaling pathway, the biochemical profile of the parent compound Defactinib, the application of this compound in PROTAC development, and detailed experimental protocols for characterizing FAK ligands.
Introduction to Focal Adhesion Kinase (FAK)
FAK, also known as Protein Tyrosine Kinase 2 (PTK2), is a central component of focal adhesions—macromolecular structures that connect the cell's cytoskeleton to the extracellular matrix (ECM). FAK acts as a scaffold and a kinase, integrating signals from integrins and growth factor receptors to regulate fundamental cellular processes.[1] The kinase is typically maintained in an autoinhibited state through an intramolecular interaction between its N-terminal FERM domain and the central kinase domain.[2][3] Upon integrin engagement with the ECM, this autoinhibition is relieved, leading to FAK autophosphorylation at Tyrosine 397 (Tyr397).[3][4] This event creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK/Src signaling complex that phosphorylates numerous downstream substrates, thereby promoting cell migration, proliferation, and survival.[1][2][3] Given its role in tumor progression and metastasis, inhibiting FAK is a promising anti-cancer strategy.[5][6]
Profile of this compound and its Parent Compound
This compound
This compound, also referred to as Compound 7, is a ligand specifically designed for the target protein FAK. Its primary documented application is in the synthesis of FAK-targeting PROTACs, such as "PROTAC FAK degrader 1".[7] As a derivative of Defactinib, it serves as the "warhead" that binds to the FAK protein, enabling its targeted degradation when linked to an E3 ligase ligand.[4][7]
Biochemical Profile of Defactinib (VS-6063)
Defactinib is a potent and selective, orally active inhibitor of FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2).[8] It functions as an ATP-competitive inhibitor.[9][10] The high affinity and selectivity of Defactinib for FAK make its derivatives, like this compound, excellent candidates for developing targeted therapies.
| Parameter | Value | Target(s) | Notes |
| IC₅₀ | 0.6 nM | FAK, Pyk2 | In vitro kinase assay.[5][9] |
| EC₅₀ | 26 nM | FAK Phosphorylation | In vivo inhibition of FAK phosphorylation. |
| Selectivity | >100-fold | FAK/Pyk2 vs. other kinases | Demonstrates high selectivity. |
| Cell Viability IC₅₀ | 1.98 µM (TT cells) | Thyroid Cancer Cells | Shows greater selectivity compared to other FAK inhibitors in certain cell lines. |
| Cell Viability IC₅₀ | 10.34 µM (K1 cells) | Thyroid Cancer Cells | Shows greater selectivity compared to other FAK inhibitors in certain cell lines. |
The FAK Signaling Pathway
The FAK signaling cascade is initiated by the clustering of integrins at focal adhesions. This triggers a conformational change in FAK, leading to its activation and the phosphorylation of key downstream effectors. The pathway is a critical driver of cancer cell invasiveness and survival.[2][11][12]
-
Activation : Integrin engagement with the ECM recruits FAK to focal adhesions, relieving autoinhibition.[3][13]
-
Autophosphorylation : FAK autophosphorylates at Tyr397.[4][14]
-
Src Recruitment : Phosphorylated Tyr397 serves as a docking site for the SH2 domain of Src family kinases.[3]
-
Complex Formation & Downstream Phosphorylation : The FAK/Src complex phosphorylates other sites on FAK (e.g., Tyr576, Tyr577) and other focal adhesion proteins like paxillin (B1203293) and p130Cas.[4]
-
Pathway Activation : This cascade activates major downstream pro-survival and pro-proliferative pathways, including the PI3K/Akt and RAS/MEK/ERK pathways.[4][12]
-
Cellular Response : The ultimate outcome is the promotion of cell migration, invasion, proliferation, and survival.[2][11]
Application in PROTAC Development
PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker. By bringing the target protein and the E3 ligase into proximity, the PROTAC induces the ubiquitination of the target, marking it for destruction by the proteasome.
This compound serves as an ideal warhead for a FAK-targeting PROTAC. Its high affinity for FAK allows for the specific recruitment of FAK to an E3 ligase, leading to its degradation. This approach offers a potential advantage over simple inhibition, as it removes the FAK protein entirely, eliminating both its kinase and scaffolding functions.[4][10]
Experimental Methodologies for FAK Ligand Characterization
A series of biochemical and cell-based assays are required to characterize a FAK ligand like this compound. The following protocols provide standardized methods for assessing kinase inhibition, effects on cell viability, and disruption of protein-protein interactions.
Protocol 1: FAK Kinase Activity Assay (Homogeneous Time-Resolved FRET)
This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FAK enzyme. It relies on TR-FRET, where energy transfer occurs only when a donor (Europium-labeled antibody) and an acceptor (dye-coupled substrate) are in close proximity, which happens upon substrate phosphorylation.[15]
Materials:
-
Recombinant FAK enzyme (e.g., 2 nM final concentration)
-
Kinase Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT, pH 7.0)
-
Poly-GT substrate coupled to a FRET acceptor dye
-
ATP solution
-
Europium-labeled anti-phospho-peptide antibody (FRET donor)
-
Test compound (this compound) serially diluted in DMSO
-
1536-well black microtiter plates
-
TR-FRET compatible plate reader
Methodology:
-
Enzyme Dispensing: Dispense 2.5 µL of FAK enzyme solution into each well of the microtiter plate.
-
Compound Addition: Add test compound at various concentrations to the wells. Include controls: positive control (no inhibitor) and negative control (e.g., 1 µM Staurosporine for maximum inhibition).
-
Initiate Reaction: Add a solution containing the poly-GT substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the Europium-labeled anti-phospho-peptide antibody solution.
-
FRET Measurement: After a final incubation period, read the plate on a TR-FRET reader, measuring the emission at two wavelengths to determine the FRET ratio.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT)
This cell-based assay assesses the effect of the FAK ligand on the metabolic activity and proliferation of cancer cells.[8][16]
Materials:
-
Cancer cell line with known FAK expression (e.g., SKOV3ip1, HeyA8)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Test each concentration in triplicate.
-
Incubation: Incubate the plate for a desired period (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: FAK-Protein Interaction Assay (Fluorescence Polarization)
This assay can be adapted to measure the disruption of a specific FAK protein-protein interaction, such as FAK binding to paxillin. It is suitable for high-throughput screening of compounds that inhibit FAK's scaffolding function.[17]
Materials:
-
Purified FAK Focal Adhesion Targeting (FAT) domain
-
Fluorescently-tagged peptide from a FAK binding partner (e.g., TAMRA-tagged paxillin LD2 motif peptide)
-
Assay Buffer
-
Test compound (this compound)
-
Black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Methodology:
-
Reagent Preparation: Prepare solutions of the FAK FAT domain and the fluorescently-tagged peptide in the assay buffer.
-
Compound Plating: Add serial dilutions of the test compound to the microplate wells.
-
Reagent Addition: Add the FAK FAT domain and the fluorescent peptide to the wells. Include controls for minimum polarization (peptide only) and maximum polarization (peptide + FAT domain, no inhibitor).
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: A competitive inhibitor will disrupt the FAK-peptide interaction, causing a decrease in polarization. Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
This compound is a valuable chemical tool derived from the well-characterized FAK inhibitor, Defactinib. While it can be studied as a direct FAK inhibitor, its primary significance is as a FAK-binding warhead for the development of novel therapeutics, particularly PROTACs. The ability to induce targeted protein degradation offers a powerful alternative to kinase inhibition, with the potential to overcome resistance mechanisms and eliminate non-catalytic scaffolding functions of FAK. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of this compound and other novel FAK ligands, facilitating the advancement of next-generation cancer therapies targeting the FAK signaling axis.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. What is Defactinib used for? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of a High-Throughput Fluorescence Polarization Assay to Detect Inhibitors of the FAK-Paxillin Interaction. | Cancer Center [cancercenter.arizona.edu]
A Technical Guide to the Synthesis of FAK-Degrading PROTACs Utilizing Defactinib Analogue-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Focal Adhesion Kinase (FAK), a critical target in oncology. This document focuses on the utilization of a defactinib (B1662816) analogue as the FAK-binding warhead, providing detailed experimental protocols, quantitative data, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival.[1] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[1] While traditional small molecule inhibitors can block the kinase activity of FAK, they do not address its kinase-independent scaffolding functions.[1] PROTAC technology offers a novel therapeutic modality by inducing the degradation of the entire FAK protein, thereby abrogating both its catalytic and scaffolding roles.[1]
This guide details the synthesis of FAK-targeting PROTACs using a derivative of defactinib, a potent FAK inhibitor, linked to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).
Core Components of the FAK-Degrading PROTAC
A FAK-degrading PROTAC is a heterobifunctional molecule comprising three key components:
-
FAK Warhead: A ligand that specifically binds to FAK. This guide focuses on the use of "Defactinib analogue-1".
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. Pomalidomide (B1683931) and lenalidomide (B1683929) are commonly used ligands for the CRBN E3 ligase.
-
Linker: A chemical tether that connects the FAK warhead and the E3 ligase ligand, optimizing the formation of a productive ternary complex (FAK-PROTAC-E3 ligase).
This compound: The FAK Warhead
"this compound" (also referred to as Compound 7 in some commercial sources) is a ligand designed for binding to FAK and can be utilized in the synthesis of FAK-degrading PROTACs.[2]
Chemical Structure:
While a definitive public structure under this specific name is not uniformly available, a closely related defactinib derivative (compound 12) has been reported in the scientific literature for FAK PROTAC synthesis.[4] The synthesis described in this guide is based on such derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for representative FAK-targeting PROTACs, including those synthesized using defactinib analogues.
Table 1: Degradation Potency of FAK PROTACs
| Compound | FAK Ligand | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Cell Line | Reference |
| 16b | Defactinib derivative (12) | Lenalidomide analog | PEG | 6.16 ± 1.13 | A549 | [4] |
| PROTAC-3 | Defactinib | VHL ligand | Ether | 3.0 | PC3 | [5] |
| FC-11 | PF-562271 derivative | Pomalidomide | PEG/Triazole | 0.08 | PA1 | [6] |
| A13 | PF-562271 derivative | Pomalidomide | Alkyl/PEG | 85% degradation at 10 nM | A549 | [7] |
Table 2: Inhibitory Activity of FAK PROTACs and Precursors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| A13 | FAK Kinase | 26.4 | - | [7] |
| Defactinib | FAK Kinase | - | - | [7] |
| PF-562271 | FAK Kinase | 2.8 | - | [5] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a FAK-degrading PROTAC using a defactinib analogue and a pomalidomide-based linker. These protocols are adapted from published synthetic schemes.[4]
Synthesis of Defactinib Analogue (Compound 12)
A detailed, step-by-step protocol for the synthesis of the specific defactinib analogue (compound 12) is outlined in the work by Wang et al. (2024).[4] The general approach involves a multi-step synthesis starting from 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Synthesis of Pomalidomide-Linker-Azide
This protocol describes the synthesis of a pomalidomide derivative with a linker terminating in an azide (B81097) group, which is a versatile handle for "click chemistry" to connect to the FAK ligand.
-
Step 1: Alkylation of Pomalidomide.
-
To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (B109758) (DCM) (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield N-(5-bromopentyl)-pomalidomide.
-
-
Step 2: Azide Formation.
-
To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield pomalidomide-C5-azide.
-
Synthesis of the Final FAK PROTAC (e.g., Compound 16b)
This protocol describes the final coupling of the FAK ligand (a defactinib derivative with a terminal alkyne) and the pomalidomide-linker-azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
-
Step 1: Synthesis of Alkyne-Modified Defactinib Analogue.
-
A suitable defactinib analogue bearing a reactive amine is reacted with an alkyne-containing linker, such as propargyl bromide, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like DMF.
-
-
Step 2: CuAAC "Click" Reaction.
-
To a solution of the alkyne-modified defactinib analogue (1.0 eq) and the pomalidomide-linker-azide (1.1 eq) in a mixture of tert-butanol (B103910) and water, add sodium ascorbate (B8700270) (0.5 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC or silica gel chromatography to yield the final FAK PROTAC.
-
Characterization: The structure of the final PROTAC should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effectors that regulate cell survival, proliferation, and migration.
Caption: Simplified FAK signaling pathway.
PROTAC-Mediated FAK Degradation Workflow
This diagram illustrates the mechanism of action of a FAK-degrading PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. yeasen.com [yeasen.com]
- 4. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 5. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 7. pubs.acs.org [pubs.acs.org]
Defactinib Analogue-1: A Technical Guide to a Key Ligand for FAK-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib analogue-1, a targeted ligand for Focal Adhesion Kinase (FAK), serves as a critical component in the synthesis of advanced therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical properties of this compound, its role in the formation of FAK-degrading PROTACs, the underlying biological pathways, and detailed experimental protocols for the evaluation of these novel compounds. The information presented herein is intended to support researchers and drug development professionals in the exploration and application of FAK-targeting therapies.
This compound: Chemical Identity and Properties
This compound is a specific chemical entity designed as a ligand for the FAK protein. Its chemical structure is optimized for binding to FAK, enabling its use in the construction of FAK-targeting PROTACs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2296719-34-9 | [1] |
| Molecular Formula | C₂₀H₂₀F₃N₅O₃S | [1][2] |
| Molecular Weight | 467.47 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | DMSO: 100 mg/mL (213.92 mM) | [2][3] |
| Storage | Powder: 4°C, stored under nitrogen. In solvent (-80°C): 6 months. | [2][3] |
Safety Information:
According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1)[1]. Standard laboratory safety precautions should be observed when handling this compound.
Synthesis of PROTAC FAK Degrader 1
This compound is a key building block for the synthesis of "PROTAC FAK degrader 1"[2][4]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
The general synthesis of a FAK-targeting PROTAC from this compound involves chemically linking it to a ligand for an E3 ligase (e.g., Cereblon or VHL) via a flexible linker.
The FAK Signaling Pathway and Mechanism of Action
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. It is a key component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix (ECM) through integrins.
Upon integrin engagement with the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins, initiating downstream signaling cascades.
Mechanism of PROTAC FAK Degrader 1:
The synthesized PROTAC FAK degrader functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the FAK protein.
Experimental Protocols
To assess the efficacy of a synthesized PROTAC FAK degrader, a series of in vitro experiments are essential. The following provides a detailed methodology for a key experiment: Western Blot analysis to quantify FAK protein degradation.
Western Blot for FAK Protein Degradation
Objective: To determine the dose- and time-dependent degradation of FAK protein in cells treated with the PROTAC FAK degrader.
Materials:
-
Cell line expressing FAK (e.g., human ovarian cancer cell line PA1)
-
Cell culture medium and supplements
-
PROTAC FAK degrader stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-p-FAK (Y397), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC FAK degrader (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-FAK, anti-p-FAK, and loading control) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the FAK and p-FAK band intensities to the loading control.
-
Calculate the percentage of FAK degradation relative to the vehicle-treated control.
-
Table 2: Data Presentation for Western Blot Analysis
| Treatment Concentration (nM) | Treatment Time (hours) | Normalized FAK Level (%) | Normalized p-FAK (Y397) Level (%) |
| Vehicle (DMSO) | 24 | 100 | 100 |
| 0.1 | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 100 | 24 | ||
| 1000 | 24 | ||
| 10 | 2 | ||
| 10 | 4 | ||
| 10 | 8 | ||
| 10 | 16 | ||
| 10 | 24 |
Conclusion
This compound is a valuable chemical tool for the development of FAK-targeting PROTACs. Understanding its chemical properties, its role in PROTAC synthesis, and the biological context of FAK signaling is crucial for the advancement of novel cancer therapeutics. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of these next-generation protein degraders. Further investigation into the in vivo efficacy and safety of PROTACs derived from this compound is warranted to fully elucidate their therapeutic potential.
References
Defactinib vs. Defactinib Analogue-1: A Technical Guide to Molecular and Biological Differences
For Immediate Release
This technical guide provides an in-depth comparison of Defactinib and its analogue, "Defactinib analogue-1," focusing on their molecular distinctions, comparative biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Differences
Defactinib and this compound, while both targeting Focal Adhesion Kinase (FAK), possess distinct structural modifications. These differences in their molecular architecture fundamentally alter their chemical properties and biological activities.
Defactinib is chemically known as N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide.[1]
This compound , also referred to as "Compound 7" in some contexts, has the IUPAC name N-(3-(((2-((4-hydroxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)methyl)amino)phenyl)-N-methylmethanesulfonamide.[2]
The primary molecular difference lies in the substitution pattern of the core pyrimidine (B1678525) ring and the nature of the side chains. Defactinib features a pyrazinylmethylamino group, whereas this compound incorporates a (4-hydroxyphenyl)amino group. This substitution impacts the molecule's polarity, hydrogen bonding potential, and overall conformation, which in turn influences its interaction with the FAK kinase domain and its broader biological profile.
| Feature | Defactinib | This compound |
| IUPAC Name | N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | N-(3-(((2-((4-hydroxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)methyl)amino)phenyl)-N-methylmethanesulfonamide |
| CAS Number | 1073154-85-4[1] | 2296719-34-9[3][4] |
| Molecular Formula | C20H21F3N8O3S[1] | C20H20F3N5O3S[5] |
| Molecular Weight | 510.5 g/mol [1] | 467.47 g/mol [5] |
| Key Structural Moiety | Pyrazinylmethylamino group | (4-hydroxyphenyl)amino group |
Comparative Biological Activity
Defactinib is a potent and selective inhibitor of FAK and Proline-rich Tyrosine Kinase 2 (Pyk2). This compound is described as a ligand for FAK and is utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) FAK degraders.[3][4] This suggests a potential difference in their primary mechanism of action, with Defactinib acting as a direct inhibitor and the analogue serving as a targeting moiety for protein degradation.
A direct comparison of their biological activities in A549 non-small cell lung cancer cells has been reported:
| Assay | Defactinib | This compound |
| Anti-proliferative Activity (IC50) | Not explicitly stated in the direct comparative study, but other sources indicate potent activity. | A derivative of the analogue demonstrated significant anti-proliferative effects. |
| Cell Migration (Wound Healing Assay) | Demonstrated inhibition of cell migration. | A derivative of the analogue showed a more pronounced inhibition of cell migration compared to Defactinib. |
Note: The available data directly compares a derivative of this compound, used in a PROTAC construct, with Defactinib.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general representation for assessing the effect of compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cells (e.g., A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Defactinib or this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Wound Healing (Migration) Assay
This protocol assesses the effect of compounds on cell migration.
-
Cell Seeding: Seed cells (e.g., A549) in 6-well plates and grow them to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and then incubate them with a medium containing the test compounds (Defactinib or this compound) at a specific concentration.
-
Image Acquisition: Capture images of the wound at 0 hours and after a specified time point (e.g., 24 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the extent of cell migration.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the FAK signaling pathway and the logical relationship between Defactinib and its analogue.
Caption: Simplified FAK signaling pathway.
Caption: Logical relationship of Defactinib and its analogue's mechanism.
References
- 1. Defactinib | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2296719-34-9|N-(3-(((2-((4-Hydroxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)-N-methylmethanesulfonamide|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. åå [yeasen.com]
A Technical Guide to the Target Protein Interaction of Defactinib, a Focal Adhesion Kinase (FAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor Defactinib (formerly known as VS-6063 and PF-04554878) and its interaction with its primary protein targets. Defactinib is a potent, selective, and orally bioavailable inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that serves as a critical signaling hub downstream of integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, survival, and angiogenesis.[2][3] Due to the frequent upregulation and constitutive activation of FAK in a wide range of human cancers, it has emerged as a significant therapeutic target.[4][2] This document details the mechanism of action of Defactinib, summarizes its quantitative inhibitory activity, outlines key experimental protocols for its evaluation, and visualizes the core signaling pathways it modulates.
Introduction to Defactinib and its Primary Targets
Defactinib is a small molecule inhibitor designed to be a potent and selective ATP-competitive inhibitor of the kinase activity of FAK and Pyk2.[5] FAK, the primary target, is a key mediator of signals from the extracellular matrix (ECM) to the cell interior.[2][6] Its activation is initiated by autophosphorylation at the tyrosine 397 (Tyr397) residue, which creates a docking site for SH2 domain-containing proteins, most notably Src family kinases.[4][7] This interaction leads to the full activation of FAK and subsequent phosphorylation of downstream substrates, activating multiple oncogenic signaling pathways, including the PI3K/Akt and RAS/MEK/ERK cascades.[3][7]
Pyk2 is the only other member of the FAK family of non-receptor tyrosine kinases and shares significant structural homology.[8] Defactinib inhibits both kinases with near-equal potency.[4][1] By targeting the FAK/Pyk2 signaling node, Defactinib disrupts fundamental processes involved in tumor progression, metastasis, and resistance to other therapies.[2][6]
Mechanism of Action
Defactinib exerts its therapeutic effect by directly inhibiting the catalytic activity of FAK and Pyk2. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on FAK itself (autophosphorylation) and other downstream substrates.[4][5]
The critical step blocked by Defactinib is the autophosphorylation of FAK at Tyr397.[4][9] This inhibition prevents the recruitment and activation of Src, thereby blocking the formation of the FAK/Src signaling complex and halting the propagation of downstream signals that promote cell survival and migration.[7][10] Mechanistic studies show that Defactinib can dose- and time-dependently induce the dissociation of PI3K from FAK, leading to a blockade of Akt signaling and the suppression of numerous oncogenes.[11]
Quantitative Data: Inhibitory Activity of Defactinib
The potency and selectivity of Defactinib have been characterized across biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical and Cellular Potency of Defactinib
| Target | Assay Type | Value | Notes |
| FAK | Biochemical IC50 | 0.6 nM[4][1] | Potent direct inhibition of kinase activity. |
| Pyk2 | Biochemical IC50 | 0.6 nM[4][1] | Equipotent inhibition to FAK. |
| FAK | Cellular EC50 | 26 nM[4][1] | Effective concentration for 50% inhibition of FAK autophosphorylation in vivo. |
| Other Kinases | Selectivity Screen | >100-fold selectivity | Demonstrates high selectivity for the FAK family over other kinases.[4][1] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of inhibitor required to reduce enzyme activity by 50% in vitro. EC50 (Half-maximal effective concentration) represents the concentration required to elicit a 50% response in a cellular assay.
Table 2: Cellular Viability (IC50) of Defactinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TT | Thyroid Cancer | 1.98[9] |
| HCT116 | Colon Cancer | 2.65[9] |
| BxPC-3 | Pancreatic Cancer | 3.25[9] |
| HUVECs | Endothelial Cells | 3.24[9] |
| HepG2 | Liver Cancer | 3.69[9] |
| MDA-MB-231 | Breast Cancer | 3.75[9] |
| A549 | Lung Cancer | 4.09[9] |
| MCF-7 | Breast Cancer | 5.81[9] |
| K1 | Thyroid Cancer | 10.34[9] |
| B-CPAP | Thyroid Cancer | 23.04[9] |
| TPC1 | Thyroid Cancer | >50[9] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of FAK in mediating signals from the ECM through integrins. It shows the autophosphorylation step at Tyr397, the subsequent recruitment of Src, and the activation of the downstream PI3K/Akt and Ras/MEK/ERK pathways. Defactinib's point of inhibition is clearly marked.
Experimental Workflow: Cellular FAK Autophosphorylation Assay
This workflow describes a common method to determine the efficacy of an inhibitor like Defactinib in a cellular context. The level of phosphorylated FAK (p-FAK) at Tyr397 is measured by Western Blotting after treating cells with the compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. What is Defactinib used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 8. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
Defactinib in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (B1662816) (also known as VS-6063 and PF-04554878) is a potent, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, migration, proliferation, and survival.[2][4] In many cancer types, FAK is overexpressed and contributes to tumor progression, metastasis, and resistance to therapy.[4][5] This technical guide provides an in-depth overview of the preclinical data on defactinib in various cancer cell lines, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
Defactinib functions as an ATP-competitive inhibitor of FAK.[2] By binding to the kinase domain, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397), a crucial step for its activation and the subsequent recruitment and activation of downstream signaling molecules.[2] The inhibition of FAK by defactinib disrupts key signaling pathways involved in cancer cell proliferation, survival, and migration, primarily the PI3K/Akt and RAS/MEK/ERK pathways.[1][6]
Furthermore, FAK signaling has been identified as a key mechanism of resistance to inhibitors targeting the RAS/MEK/ERK pathway.[2][7] Inhibition of RAF or MEK can lead to a compensatory activation of FAK, allowing tumor cells to bypass the intended therapeutic blockade.[2] Therefore, combining defactinib with MAPK pathway inhibitors presents a promising strategy to overcome this resistance.[7]
Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream pathways that regulate key cellular processes in cancer. Defactinib's inhibitory action is also depicted.
Caption: FAK signaling pathway and the inhibitory action of Defactinib.
Quantitative Data: In Vitro Efficacy of Defactinib
The half-maximal inhibitory concentration (IC50) of defactinib has been evaluated in a variety of cancer cell lines, demonstrating a range of sensitivities. The following tables summarize the IC50 values for cell viability or growth inhibition.
Table 1: Defactinib IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Ovarian Cancer | SKOV3 | 5 ± 1 |
| OVCAR5 | 4 ± 1 | |
| OVCAR8 | 4 ± 2 | |
| Breast Cancer | MDA-MB-231 (HER2-) | 0.281 |
| MDA-MB-453 (HER2+) | >10 | |
| SkBr3 (HER2+) | >10 | |
| Endometrial Cancer | UTE1 | 1.7 - 3.8 |
| UTE2 | 1.7 - 3.8 | |
| UTE3 | 1.7 - 3.8 | |
| UTE10 | 1.7 - 3.8 | |
| UTE11 | 1.7 - 3.8 | |
| Non-Small Cell Lung Cancer | A549 | 5.41 ± 0.21 |
| Thyroid Cancer | TT | 1.98 |
| K1 | 10.34 | |
| Pancreatic Neuroendocrine Tumors | BON | 5.42 |
| GGP-1 | 4.90 | |
| CM | 1.77 |
Data sourced from BenchChem[8] and Selleck Chemicals.[9]
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Caption: Workflow for a standard cell viability (MTT) assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of defactinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 96 hours, under standard cell culture conditions (37°C, 5% CO2).[9][10]
-
MTT Assay: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins within signaling pathways.
Caption: Standard workflow for Western blotting analysis.
Detailed Steps:
-
Sample Preparation: Cells are treated with defactinib or vehicle control for a specified time. After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded and separated by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-FAK (Tyr397), total FAK, phospho-Akt (Ser473), total Akt). This is typically done overnight at 4°C.
-
Washing and Secondary Antibody Incubation: The membrane is washed to remove unbound primary antibodies and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.
Conclusion
The preclinical data strongly support the activity of defactinib across a range of cancer cell lines. Its ability to inhibit FAK and modulate key oncogenic signaling pathways, particularly in combination with other targeted therapies, underscores its therapeutic potential. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this promising anti-cancer agent. The efficacy of defactinib varies, with some cell lines showing high sensitivity while others are more resistant, highlighting the importance of biomarker-driven patient selection in clinical trials.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Defactinib - Wikipedia [en.wikipedia.org]
- 4. What is Defactinib used for? [synapse.patsnap.com]
- 5. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
Preliminary In Vitro Profile of Defactinib Analogue-1: A Novel FAK Inhibitor
Document ID: DA1-IV-WP-2025-Q4 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document outlines the initial in vitro characterization of "Defactinib analogue-1," a novel small molecule inhibitor targeting Focal Adhesion Kinase (FAK). Preliminary studies were conducted to ascertain its biochemical potency, cellular activity, and mechanism of action. The data presented herein suggests that this compound is a potent and selective inhibitor of FAK phosphorylation, leading to reduced cell viability in cancer cell lines known to be dependent on FAK signaling. This report provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Quantitative Data Summary
The in vitro activity of this compound was assessed through biochemical and cellular assays. All data are presented as the mean of at least three independent experiments (n=3).
Table 1: Biochemical Kinase Inhibition Assay This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against FAK and its closely related kinase, Pyk2.
| Analyte | IC50 (nM) |
| FAK (PTK2) | 15.2 |
| Pyk2 (PTK2B) | 210.5 |
Table 2: Cellular Viability Assay (72-hour exposure) This table shows the half-maximal effective concentration (EC50) required to inhibit cell growth in various human cancer cell lines.
| Cell Line | Cancer Type | EC50 (µM) |
| HCT116 | Colorectal Carcinoma | 1.2 |
| MDA-MB-231 | Triple-Negative Breast | 0.8 |
| PANC-1 | Pancreatic Carcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
Table 3: Target Engagement in MDA-MB-231 Cells This table quantifies the inhibition of FAK auto-phosphorylation at the Tyr397 site after a 4-hour treatment with this compound, as measured by Western Blot densitometry.
| Treatment Concentration (µM) | % Inhibition of p-FAK (Y397) |
| 0.1 | 25% |
| 0.5 | 68% |
| 1.0 | 92% |
| 2.0 | 95% |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in mediating signals from the extracellular matrix (ECM) via integrins to downstream pathways controlling cell survival, proliferation, and migration. This compound inhibits the kinase activity of FAK, thereby blocking these downstream signals.
Caption: FAK signaling cascade and the point of inhibition by this compound.
Western Blot Experimental Workflow
This diagram outlines the key steps involved in the Western Blotting protocol used to determine the inhibition of FAK phosphorylation.
Caption: Step-by-step workflow for analyzing protein phosphorylation via Western Blot.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Assay Principle: A competitive displacement assay measuring the binding of the compound to the FAK kinase domain.
-
Reagents: FAK kinase (human, recombinant), Eu-anti-GST antibody, Alexa Fluor™ FAK-tracer, and assay buffer.
-
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, followed by an intermediate dilution in assay buffer.
-
Add 4 µL of the compound dilution to a 384-well plate.
-
Add 4 µL of a mix containing FAK kinase and Eu-anti-GST antibody to each well.
-
Add 4 µL of Alexa Fluor™ tracer to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at 665 nm and 615 nm.
-
-
Data Analysis: The TR-FRET ratio is calculated and plotted against the compound concentration. IC50 values are determined using a four-parameter logistic curve fit.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Assay Principle: Measures ATP as an indicator of metabolically active, viable cells.
-
Procedure:
-
Seed cells (e.g., MDA-MB-231) in a 96-well, opaque-walled plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with a 9-point serial dilution of this compound. Include DMSO-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis: Luminescence values are normalized to the DMSO control. EC50 values are calculated using a non-linear regression curve fit.
Western Blot for p-FAK Inhibition
-
Cell Treatment and Lysis:
-
Plate MDA-MB-231 cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (0.1 µM to 2.0 µM) for 4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane using a wet transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies: anti-p-FAK (Y397) and anti-total-FAK (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensity using ImageJ or similar software.
-
Calculate the percent inhibition by normalizing the p-FAK signal to the total FAK signal for each treatment condition and comparing it to the DMSO control.
-
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Defactinib Analogue-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a Defactinib analogue as the warhead for targeting Focal Adhesion Kinase (FAK). The protocol further describes the subsequent biological assays to evaluate the efficacy of the synthesized PROTAC in inducing FAK degradation and inhibiting cancer cell proliferation and migration.
Introduction to FAK-Targeting PROTACs
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell proliferation, survival, and migration.[1][2] While traditional kinase inhibitors can block the catalytic activity of FAK, they often fail to address its non-catalytic scaffolding functions.[1][3] PROTACs offer a promising alternative by inducing the degradation of the entire FAK protein, thereby inhibiting both its kinase-dependent and -independent signaling pathways.[1][3]
This protocol describes the synthesis of a FAK-targeting PROTAC by linking a Defactinib analogue (a potent FAK inhibitor) to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), via a flexible linker.[1] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of FAK.
Quantitative Data Summary
The following tables summarize the quantitative data for a representative FAK-targeting PROTAC (Compound 16b) synthesized using a Defactinib derivative.[1]
Table 1: In vitro Degradation Activity
| Compound | Cell Line | DC50 (nM) |
| Compound 16b | A549 | 6.16 ± 1.13 |
Table 2: In vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| Defactinib | A549 | 5.41 ± 0.21 |
| Compound 16b | A549 | 3.59 ± 0.17 |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC mediates the degradation of FAK through the ubiquitin-proteasome system. The Defactinib analogue moiety of the PROTAC binds to FAK, while the E3 ligase ligand moiety recruits the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of FAK, marking it for degradation by the 26S proteasome. The degradation of FAK disrupts downstream signaling pathways, including the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[4][5]
References
- 1. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 3. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Defactinib | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Defactinib and its Analogues in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib is a potent and selective, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[3][4] It plays a pivotal role in cell adhesion, migration, proliferation, and survival, processes frequently dysregulated in cancer.[3][5][6] Upregulation and constitutive activation of FAK are observed in a multitude of human cancers, often correlating with increased malignancy and poor prognosis.[3][6] "Defactinib analogue-1" is a ligand for FAK and is utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) FAK degraders.[7] While specific data on "this compound" is limited, its application in cell culture would be closely related to that of its parent compound, Defactinib, primarily in studying FAK signaling and as a control in experiments involving FAK degraders.
These application notes provide a comprehensive overview of the mechanism of action of Defactinib, its effects on signaling pathways, and detailed protocols for its use in cell culture experiments.
Mechanism of Action
Defactinib is an ATP-competitive inhibitor that targets the kinase activity of both FAK and the closely related Pyk2.[1] The primary mechanism of action involves the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr397).[1][8] This autophosphorylation event is a critical initial step in FAK activation, creating a binding site for the SH2 domain of Src family kinases.[1][3] The subsequent recruitment and activation of Src lead to the phosphorylation of downstream substrates, propagating signals that promote cell survival, proliferation, and migration.[3][4] By blocking this initial step, Defactinib effectively disrupts these key signaling cascades.[1][9][10]
FAK Signaling Pathway and Inhibition by Defactinib
The following diagram illustrates the central role of FAK in cellular signaling and the point of inhibition by Defactinib.
Caption: FAK signaling cascade and the inhibitory action of Defactinib.
Quantitative Data
The potency of Defactinib has been evaluated in various biochemical and cell-based assays. The following tables summarize key quantitative data for Defactinib.
Table 1: In Vitro Potency and Selectivity of Defactinib
| Target | IC50 (nM) | EC50 (nM) (in vivo phosphorylation) | Notes |
| FAK | 0.6 | 26 | Potent inhibition of kinase activity.[1] |
| Pyk2 | 0.6 | - | Equipotent inhibition to FAK.[1][11] |
| Other Kinases | >100-fold selectivity over other kinases | - | Demonstrates high selectivity for the FAK family.[1] |
Table 2: Effective Concentrations of Defactinib in Various Cancer Cell Lines (Cell Viability IC50)
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| TT | Thyroid Cancer | 1.98 | [12] |
| K1 | Thyroid Cancer | 10.34 | [12] |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | 2.0 - 5.0 | Range observed across a panel of primary pancreatic cancer cell lines.[11] |
| MSTO-211H | Malignant Pleural Mesothelioma | Low µM range | Merlin-low mesothelioma cell lines show increased sensitivity.[11] |
| UTE1, UTE3, UTE10, UTE11 | Endometrial Cancer | ~1.7 - 3.8 | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Defactinib (and by extension, its analogues) in cell culture.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment.[2][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Defactinib stock solution (e.g., 10 mM in DMSO)[2]
-
96-well clear or opaque-walled plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay[13]
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of Defactinib in complete medium. A common concentration range to test is 0.01 µM to 10 µM.[2][12]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest Defactinib treatment.[2]
-
Remove the medium and add 100 µL of the medium containing the different concentrations of Defactinib or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
-
Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm.[13]
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically equal to the volume of cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Caption: Workflow for Cell Viability Assay.
Protocol 2: Western Blotting for FAK Phosphorylation
This protocol is to detect the inhibition of FAK autophosphorylation at Tyr397.[13]
Materials:
-
Cell culture plates and media
-
Defactinib and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[13]
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-β-actin[13]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Detection and Re-probing:
Data Analysis:
-
Quantify band intensities to determine the ratio of phosphorylated FAK to total FAK.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Defactinib used for? [synapse.patsnap.com]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Targeted FAK Degradation Using a Defactinib Analogue-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator in cancer progression, playing a significant role in cell proliferation, survival, migration, and invasion.[1] Its overexpression and hyperactivation in numerous human cancers make it a compelling therapeutic target.[1][2] While kinase inhibitors of FAK, such as Defactinib, have been developed, they primarily target the catalytic function of FAK, leaving its kinase-independent scaffolding functions intact.[3][4]
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the entire target protein.[3] This approach eliminates both the enzymatic and scaffolding functions of FAK, potentially leading to a more profound and sustained therapeutic effect.[5] This document provides detailed experimental designs and protocols for the use of a PROTAC synthesized from "Defactinib analogue-1," hereafter referred to as "PROTAC FAK Degrader 1," for the targeted degradation of FAK.[2][6]
Mechanism of Action
PROTAC FAK Degrader 1 is a heterobifunctional molecule that consists of a ligand that binds to FAK (derived from this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[7][8] By bringing FAK into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of FAK, marking it for degradation by the 26S proteasome.[9] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple FAK proteins, making it a highly efficient method for protein knockdown.[3]
Figure 1: Mechanism of PROTAC FAK Degrader 1.
Data Presentation
The following tables summarize the quantitative data for FAK-targeting PROTACs, including those derived from Defactinib analogues, in various cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Assay Time | E3 Ligase Recruited |
| PROTAC FAK Degrader 1 | PC3 (Prostate Cancer) | 3.0 | 24 h | VHL |
| FC-11 (PF-562271 based) | PA1 (Ovarian Cancer) | pM range | 8 h | CRBN |
| FC-11 (PF-562271 based) | Various HCC cell lines | ~50 | Not Specified | CRBN |
| 16b (Defactinib derivative) | A549 (Lung Cancer) | 6.16 | 24 h | CRBN |
Table 1: In Vitro Degradation Potency of FAK PROTACs. DC50 is the concentration required to degrade 50% of the target protein.[5][7][10][11]
| Compound | Cell Line | IC50 (nM) | Assay |
| PROTAC FAK Degrader 1 | PC3 (Prostate Cancer) | 6.5 | FAK Inhibition |
| A13 (PF-562271 based) | A549 (Lung Cancer) | 26.4 | FAK Kinase Inhibition |
| Defactinib | Endometrial Cancer Cell Lines | 1700-3800 | Cell Viability |
Table 2: In Vitro Inhibitory Activity. IC50 is the concentration required to inhibit 50% of a biological or biochemical function.[3][7]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of PROTAC FAK Degrader 1 are provided below.
Western Blotting for FAK Degradation
Objective: To quantify the degradation of total FAK protein in cells treated with PROTAC FAK Degrader 1.
Materials:
-
Cancer cell line of interest (e.g., PC3, A549, OVCAR3)
-
PROTAC FAK Degrader 1
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of PROTAC FAK Degrader 1 (e.g., 0.5 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against FAK and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate.
-
Quantification: Perform densitometric analysis of the bands and normalize the FAK signal to the loading control. Calculate the percentage of FAK degradation relative to the vehicle control to determine the DC50.
Figure 2: Western Blotting Workflow for FAK Degradation.
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the effect of FAK degradation on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
PROTAC FAK Degrader 1
-
Vehicle control (e.g., DMSO)
-
MTT or CCK-8 solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of PROTAC FAK Degrader 1 and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: For MTT, add solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Migration and Invasion Assays
Objective: To evaluate the impact of FAK degradation on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
PROTAC FAK Degrader 1
-
Vehicle control (e.g., DMSO)
-
Wound-healing assay: Culture inserts or a pipette tip to create a scratch
-
Transwell invasion assay: Transwell inserts with a porous membrane (coated with Matrigel for invasion)
-
Cell culture medium with and without serum
-
Crystal violet solution
Procedure (Wound-Healing Assay):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing PROTAC FAK Degrader 1 or vehicle control.
-
Capture images of the wound at 0 hours and after a set time (e.g., 24 hours).[11]
-
Measure the wound closure area to quantify cell migration.
Procedure (Transwell Invasion Assay):
-
Rehydrate Matrigel-coated transwell inserts.
-
Seed cells in serum-free medium in the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.
-
Add PROTAC FAK Degrader 1 or vehicle control to both chambers.
-
Incubate for an appropriate time to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface with crystal violet.
-
Count the number of stained cells to quantify invasion.
FAK Signaling Pathway
FAK is a central hub in signaling pathways that control key cellular processes in cancer. Its degradation by PROTAC FAK Degrader 1 is expected to disrupt these pathways, leading to anti-tumor effects.
Figure 3: FAK Signaling and PROTAC Intervention.
Conclusion
The use of PROTACs to induce the degradation of FAK represents a promising therapeutic strategy in oncology. By eliminating the entire FAK protein, both its kinase and scaffolding functions are abrogated, which may offer advantages over traditional kinase inhibitors. The experimental protocols outlined in this document provide a framework for the preclinical evaluation of "PROTAC FAK Degrader 1" and other FAK-targeting PROTACs. Careful experimental design and data analysis are crucial for advancing our understanding of this novel therapeutic modality and its potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protac fak degrader 1 — TargetMol Chemicals [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 11. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAK Inhibitor "Defactinib Analogue-1" in Ovarian Cancer Research
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers, including ovarian cancer, where it plays a crucial role in cell adhesion, migration, proliferation, and survival. Its inhibition is a promising therapeutic strategy. While a specific compound designated "Defactinib analogue-1" is not documented in publicly available literature, this document provides a comprehensive overview of the preclinical application of Defactinib (VS-6063) and its analogues, such as FAK PROTACs, in ovarian cancer research. These notes are intended for researchers, scientists, and drug development professionals.
Defactinib and its analogues function by targeting the kinase domain of FAK, thereby preventing its autophosphorylation at tyrosine 397 (Y397). This event is critical for the recruitment and activation of downstream signaling proteins, including those in the PI3K/Akt and MAPK/ERK pathways. By inhibiting FAK, these compounds can suppress tumor growth, induce apoptosis, and potentially overcome resistance to other cancer therapies.[1][2]
Data Presentation
In Vitro Efficacy of FAK Inhibitors in Ovarian Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of Defactinib and other FAK inhibitors in various ovarian cancer cell lines.
| Cell Line | FAK Inhibitor | IC50 / EC50 | Assay Type | Reference |
| SKOV3 | BI853520 | Dose-dependent inhibition of p-FAK (0.1–10 μM) | Western Blot | [3] |
| OVCAR3 | BI853520 | Dose-dependent inhibition of p-FAK (0.1–10 μM) | Western Blot | [3] |
| OVISE | PF-573228 (PF228) | Inhibition of p-FAK at >0.1 µM | Western Blot | [4] |
| OVISE | PF-562271 (PF271) | Inhibition of p-FAK at >0.1 µM | Western Blot | [4] |
| SNU-119 | PF-573228 (PF228) | 19.1 µM | Cell Viability | [4] |
| SNU-119 | PF-562271 (PF271) | 4.41 µM | Cell Viability | [4] |
| SNU-8 | PF-573228 (PF228) | 27.3 µM | Cell Viability | [4] |
| Various | VS-4718 | 0.1–1.0 μmol/L | Anchorage-Independent Growth | |
| TT | Defactinib | 1.98 µM | Cell Viability | [5] |
| K1 | Defactinib | 10.34 µM | Cell Viability | [5] |
| SKOV3ip1 | Defactinib | ~10 µM | Cell Viability (MTT) | [6] |
| SKOV3-TR | Defactinib | ~10 µM | Cell Viability (MTT) | [6] |
| HeyA8 | Defactinib | ~10 µM | Cell Viability (MTT) | [6] |
| HeyA8-MDR | Defactinib | ~10 µM | Cell Viability (MTT) | [6] |
In Vivo Efficacy of Defactinib in Ovarian Cancer Models
| Animal Model | Treatment | Key Findings | Reference |
| Immunodeficient mice with TOV-21G xenografts | Defactinib (50 mg/kg, oral gavage) + Paclitaxel | Synergistic inhibition of tumor growth | [7] |
| KRAS wild-type LGSOC PDX mice | Avutometinib + VS-4718 | Strong tumor-growth inhibition (p < 0.002); Median survival >60 days vs. 20 days for control | [8] |
| Orthotopic ovarian cancer mouse models | FAK PROTAC | Marked activity in inhibiting ovarian tumor growth and metastasis | [9] |
Combination Therapy in Patient-Derived Organoids
| Model | Treatment | Combination Index | Outcome | Reference |
| KRAS-mutant LGSOC Patient-Derived Organoid | Avutometinib + Defactinib | 0.53 | Synergistic growth inhibition | [10][11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a Defactinib analogue on the metabolic activity of ovarian cancer cells, which is an indicator of cell viability and proliferation.[6][12]
Materials:
-
96-well cell culture plates
-
Ovarian cancer cell lines (e.g., SKOV3ip1, HeyA8)
-
Complete cell culture medium
-
Defactinib analogue (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Prepare serial dilutions of the Defactinib analogue in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of the Defactinib analogue.
Protocol 2: Western Blot for FAK Phosphorylation
This protocol is used to determine the effect of a Defactinib analogue on the phosphorylation of FAK at Y397, a direct indicator of its inhibitory activity.[12][13]
Materials:
-
6-well cell culture plates
-
Ovarian cancer cell lines
-
Defactinib analogue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the Defactinib analogue at various concentrations for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of supplemented RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FAK and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify band intensities using image analysis software to determine the relative levels of p-FAK.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Defactinib analogue in an ovarian cancer xenograft model.[7]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Ovarian cancer cells (e.g., TOV-21G) mixed with Matrigel
-
Defactinib analogue formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of ovarian cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Defactinib analogue (e.g., 50 mg/kg) via oral gavage daily or on a specified schedule. The control group should receive the vehicle. If testing a combination therapy, administer the second agent according to its established protocol.
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at a pre-determined study endpoint.
-
Tumor Analysis: Excise the tumors and process them for further analysis, such as western blotting for target engagement (p-FAK levels) or immunohistochemistry for proliferation markers (e.g., Ki-67).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and analyze survival data.
Visualizations
Signaling Pathways
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating a Defactinib analogue.
Logical Relationship: Combination Therapy Rationale
Caption: Rationale for combining a Defactinib analogue with a MAPK pathway inhibitor.
References
- 1. Defactinib | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Defactinib (Analogue-1) in Non-Small Cell Lung Cancer (NSCLC) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (B1662816), also known as VS-6063, is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes, including adhesion, migration, proliferation, and survival.[3] In the context of non-small cell lung cancer (NSCLC), particularly in subtypes with KRAS mutations, the FAK signaling pathway has been identified as a key vulnerability.[2][4] Overexpression and activation of FAK are associated with tumor progression and resistance to therapy.[5]
These application notes provide a comprehensive overview of the preclinical evaluation of Defactinib in NSCLC models. This document includes a summary of its mechanism of action, quantitative data on its anti-tumor activity, and detailed protocols for key experimental assays.
Mechanism of Action
Defactinib competitively inhibits the ATP-binding site of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397), a critical step for its activation.[5] Inhibition of FAK disrupts downstream signaling cascades, most notably the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for the proliferation and survival of cancer cells.[3] Preclinical studies have shown that NSCLC cell lines with KRAS mutations exhibit sensitivity to FAK inhibition.[6][7] Furthermore, FAK inhibition can modulate the tumor microenvironment and may overcome resistance to other targeted therapies.[5]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Defactinib in various cancer cell lines, with a focus on NSCLC.
| Cancer Type | Cell Line | Genotype | IC50 (µM) | Noteworthy Characteristics |
| NSCLC | KRAS mutant | KRAS | Not specified | Preclinical studies indicate sensitivity in KRAS mutant NSCLC cell lines.[8] |
| NSCLC | EGFR-TKI-sensitive and resistant lines | Various | Comparable to novel FAK inhibitors | No cross-resistance with EGFR-TKIs observed.[9] |
| Thyroid Cancer | TT | - | 1.98 | - |
| Thyroid Cancer | K1 | - | 10.34 | - |
| Breast Cancer | MDA-MB-231 | Triple-Negative | 0.281 | - |
| Pancreatic Cancer | Multiple Cell Lines | - | 2.0 - 5.0 | General range across several PDAC cell lines.[8] |
| Mesothelioma | Merlin-expressing | - | ~5.1 | Average EC50 in cell lines with wild-type merlin expression.[8] |
| Mesothelioma | Merlin-negative | - | < 5.1 | Merlin-deficient cells show enhanced sensitivity.[8] |
Note: Specific IC50 values for a broad range of NSCLC cell lines are not consistently reported in a single source. Researchers should determine the IC50 empirically for their cell lines of interest.
In Vivo Efficacy: Xenograft Models
Preclinical studies using NSCLC cell line-derived xenografts in immunodeficient mice have demonstrated the anti-tumor activity of Defactinib.
| Xenograft Model | Treatment | Key Findings |
| ADAM15-overexpressing A549 NSCLC | Defactinib | Slower tumor growth (volume and weight) compared to control.[10] |
| KRAS G12 mutant; Trp53KO NSCLC | VS-6766 + Defactinib | Significant tumor growth inhibition.[11] |
| KRAS mutant NSCLC | Defactinib | Evidence of tumor inhibition and prolonged survival in preclinical models.[12] |
Note: Quantitative data such as percentage of tumor growth inhibition are often study-specific. The combination of Defactinib with other agents, such as RAF/MEK inhibitors, has shown synergistic effects.[11]
Experimental Protocols
In Vitro Cell Viability Assay (Luminescent ATP Assay)
This protocol is for determining the IC50 of Defactinib in NSCLC cell lines using a commercially available ATP-based luminescent assay.
Materials:
-
NSCLC cell line of interest (e.g., A549, H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Defactinib stock solution (10 mM in DMSO)
-
96-well opaque-walled cell culture plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of Defactinib in complete medium. A common concentration range to test is 0.01 µM to 10 µM.[3]
-
Include a vehicle control (DMSO at the same final concentration as the highest Defactinib treatment) and a "medium only" blank.
-
Add 100 µL of the diluted Defactinib or vehicle control to the respective wells (in triplicate).
-
Incubate for 72 hours.
-
-
Luminescent Assay:
-
Equilibrate the plate and the assay reagent to room temperature for 30 minutes.
-
Add 100 µL of the assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.[3]
-
Subtract the average background luminescence from the "medium only" wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Defactinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Western Blotting for FAK Phosphorylation
This protocol is to assess the inhibitory effect of Defactinib on FAK autophosphorylation at Y397 in NSCLC cells.
Materials:
-
NSCLC cells
-
Defactinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Plate NSCLC cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Defactinib or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total FAK and a loading control like β-actin.
-
In Vivo NSCLC Xenograft Model
This protocol provides a general workflow for evaluating the efficacy of Defactinib in an NSCLC xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
NSCLC cell line (e.g., A549)
-
Matrigel (optional)
-
Defactinib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest NSCLC cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor formation.
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer Defactinib orally by gavage at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily).[11]
-
Administer the vehicle control to the control group using the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Analysis:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be snap-frozen for Western blot analysis or fixed in formalin for immunohistochemistry to assess biomarkers like p-FAK.
-
Conclusion
Defactinib is a promising therapeutic agent for NSCLC, particularly in KRAS-mutant subtypes. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Further studies are warranted to identify predictive biomarkers and optimal combination strategies to enhance the clinical utility of Defactinib in the treatment of non-small cell lung cancer.
References
- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epithelial-mesenchymal transition status is a remarkable biomarker for the combination treatment with avutometinib and defactinib in KRAS-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. benchchem.com [benchchem.com]
- 9. Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. verastem.com [verastem.com]
- 12. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Defactinib in the Study of KRAS Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS mutations are among the most prevalent oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] For many years, KRAS was considered "undruggable" due to the difficulty in directly targeting the mutated protein.[1] This has led to the exploration of alternative therapeutic strategies that target downstream signaling pathways and mechanisms of resistance.
One such strategy involves the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1] FAK signaling has been identified as a key vulnerability and a mechanism of resistance in KRAS-mutant cancers.[2]
This document provides detailed application notes and protocols for the use of Defactinib (B1662816) (VS-6063), a potent and selective inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2), in the context of studying KRAS mutant cancers.[1][3] While the user query specified "Defactinib analogue-1," publicly available research predominantly focuses on Defactinib (VS-6063). The information presented here is based on the extensive preclinical and clinical data available for Defactinib.
Mechanism of Action
Defactinib is an ATP-competitive inhibitor of FAK and Pyk2 with IC50 values in the sub-nanomolar range.[2][3] By binding to the kinase domain of FAK, Defactinib prevents its autophosphorylation at Tyrosine 397 (Y397), a crucial step for FAK activation and the recruitment of downstream signaling molecules such as SRC and PI3K.[2]
In KRAS-mutant cancers, the RAS/RAF/MEK/ERK (MAPK) pathway is constitutively active, driving tumor growth.[2] However, inhibition of this pathway with RAF or MEK inhibitors often leads to a compensatory activation of FAK signaling, which allows tumor cells to bypass the intended blockade and continue to proliferate.[2] By inhibiting FAK, Defactinib can disrupt this resistance mechanism. The dual blockade of both the MAPK pathway (e.g., with a MEK inhibitor like Avutometinib) and the FAK pathway with Defactinib offers a more complete and durable shutdown of oncogenic signaling.[2]
Data Presentation
In Vitro Efficacy of Defactinib
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer | SKOV3 | 5 ± 1 | [4] |
| OVCAR5 | 4 ± 1 | [4] | |
| OVCAR8 | 4 ± 2 | [4] | |
| Breast Cancer | MDA-MB-231 (HER2-) | 0.281 | [4] |
| Non-Small Cell Lung Cancer | A549 | 5.41 ± 0.21 | [4] |
| Thyroid Cancer | TT | 1.98 | [4] |
| K1 | 10.34 | [4] |
Clinical Efficacy of Defactinib-Based Therapies in KRAS-Mutant Cancers
| Indication | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Low-Grade Serous Ovarian Cancer (KRAS Mutant) | Avutometinib + Defactinib | 44% | 22 months | [5][6] |
| Low-Grade Serous Ovarian Cancer (KRAS Wild-Type) | Avutometinib + Defactinib | 17% | 12.8 months | [6] |
| NSCLC (KRAS Mutant) | Defactinib Monotherapy | One partial response in 55 patients | 45 days | [7][8] |
| NSCLC (KRAS G12V Mutant) | VS-6766 +/- Defactinib | 57% | Not Reported | [9] |
| Gynecologic Cancers (KRAS G12V Mutant) | VS-6766 +/- Defactinib | 60% | Not Reported | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the methodology for assessing the effect of Defactinib on the viability of cancer cell lines.[10]
Materials:
-
Appropriate cancer cell line (e.g., NSCLC, ovarian, or pancreatic cancer cell lines)
-
Defactinib (VS-6063)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 80-90% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete culture medium.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells with medium only as a background control.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
-
Treatment with Defactinib:
-
Prepare a 10 mM stock solution of Defactinib in DMSO.
-
Prepare serial dilutions of Defactinib in complete culture medium. A common concentration range to test is 0.01 µM to 10 µM.[10]
-
Prepare a vehicle control (DMSO) at the same final concentration as in the highest Defactinib treatment.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of Defactinib or the vehicle control. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the Defactinib concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncodaily.com [oncodaily.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Verastem Oncology Announces Preliminary Data from Investigator-initiated Study Highlighting Clinical Activity of RAF/MEK and FAK Combination in KRAS Mutant Tumors Presented at the AACR 2020 Virtual Annual Meeting I - BioSpace [biospace.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for FAK Inhibitors in Murine Models
Disclaimer: As of the latest available information, specific dosage and administration protocols for "Defactinib analogue-1" in mice are not publicly documented. "this compound" is described as a ligand for the target protein Focal Adhesion Kinase (FAK) used in the synthesis of Proteolysis Targeting Chimera (PROTAC) FAK degraders.[1][2]
The following application notes and protocols are based on the parent compound, Defactinib (VS-6063; PF-04554878) , a well-studied FAK inhibitor.[3][4] These protocols should serve as a reference point for researchers. Significant optimization and validation would be required for any analogue compound.
Overview and Mechanism of Action
Defactinib is an orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[3] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[3][5] By inhibiting FAK, Defactinib disrupts downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell proliferation, survival, and angiogenesis.[6][7][8]
Signaling Pathway of Defactinib Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fak in 1 — TargetMol Chemicals [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Defactinib used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cells Treated with Defactinib Analogue-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib is a potent and selective orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][3] Upregulation and constitutive activation of FAK are observed in numerous human cancers, correlating with increased malignancy and poor prognosis.[1][3] Defactinib functions as an ATP-competitive inhibitor, preventing the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a crucial step for its activation and the subsequent recruitment of downstream signaling molecules like SRC and PI3K.[1][2] By inhibiting FAK, Defactinib disrupts key signaling cascades that drive tumor progression, including the PI3K/Akt and RAS/MEK/ERK pathways.[4][5][6]
"Defactinib analogue-1" is a ligand for FAK, utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) FAK degraders.[1] For the purpose of this protocol, it is assumed that "this compound" acts as a FAK inhibitor with a mechanism of action analogous to Defactinib. These application notes provide a detailed protocol for utilizing Western blot to assess the impact of "this compound" on the FAK signaling pathway in treated cells.
Key Signaling Pathway and Drug Target
The primary target of Defactinib and its analogues is Focal Adhesion Kinase (FAK). The inhibition of FAK disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the efficacy of "this compound".
Cell Culture and Treatment
-
Cell Seeding: Seed appropriate cancer cell lines (e.g., KRAS-mutant ovarian cancer cell lines, non-small cell lung cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of "this compound" in an appropriate solvent, such as DMSO.
-
Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of "this compound". Include a vehicle control (DMSO) at a concentration equivalent to the highest drug concentration used. A typical concentration range to test for a novel analogue could be from 0.1 µM to 10 µM.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 2 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and capture the image using a digital imaging system.
-
Stripping and Re-probing: To detect total protein levels or a loading control on the same membrane, the membrane can be stripped and re-probed with the respective primary antibody.
Data Presentation
The following tables summarize the expected outcomes and recommended antibodies for the Western blot analysis.
Table 1: Expected Effects of "this compound" on Key Signaling Proteins
| Target Protein | Cellular Process | Expected Effect of "this compound" Treatment |
| p-FAK (Tyr397) | FAK Activation | Significant decrease in phosphorylation |
| Total FAK | - | No significant change in total protein level |
| p-Akt (Ser473) | PI3K/Akt Pathway Activation | Decrease in phosphorylation |
| Total Akt | - | No significant change in total protein level |
| p-ERK1/2 (Thr202/Tyr204) | RAS/MEK/ERK Pathway Activation | Decrease in phosphorylation |
| Total ERK1/2 | - | No significant change in total protein level |
| β-Actin / GAPDH | Loading Control | No change |
Table 2: Recommended Primary Antibodies for Western Blotting
| Antibody | Supplier (Example) | Catalog Number (Example) | Dilution |
| Phospho-FAK (Tyr397) | Cell Signaling Technology | 8556 | 1:1000 |
| FAK | Cell Signaling Technology | 3285 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 4060 | 1:2000 |
| Akt | Cell Signaling Technology | 4691 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 4370 | 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695 | 1:1000 |
| β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
| GAPDH | Santa Cruz Biotechnology | sc-47724 | 1:2500 |
Experimental Workflow
The following diagram illustrates the workflow for the Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Defactinib hydrochloride | C20H22ClF3N8O3S | CID 25117347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Defactinib | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Defactinib Analogue-1 in Combination with Avutometinib
Disclaimer: Publicly available data specifically for "Defactinib analogue-1" in combination with avutometinib is limited. The following application notes and protocols are based on the extensive research and clinical data available for the structurally and functionally related FAK inhibitor, defactinib (B1662816), in combination with the RAF/MEK inhibitor, avutometinib. These protocols are provided as a representative guide for researchers.
Introduction
Avutometinib is a novel dual RAF/MEK inhibitor that blocks MEK kinase activity and the phosphorylation of MEK by RAF.[1] This mechanism of action can circumvent the compensatory MEK activation often seen with other MEK inhibitors.[1] Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[2] The activation of FAK signaling has been identified as a potential resistance mechanism to MEK inhibition.[1][3] The combination of a RAF/MEK inhibitor with a FAK inhibitor is hypothesized to overcome this resistance, leading to a more potent and durable anti-tumor response.[1][3] Preclinical and clinical studies have demonstrated that the combination of avutometinib and defactinib results in synergistic anti-tumor activity in various cancer models, including low-grade serous ovarian cancer (LGSOC), uterine carcinosarcomas, and high-grade endometrioid endometrial cancer.[3][4][5]
Mechanism of Action
The combination of a Defactinib analogue and avutometinib targets two critical signaling pathways involved in tumor cell proliferation, survival, and migration. Avutometinib inhibits the RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.[1] However, inhibition of the MAPK pathway can lead to a compensatory activation of the FAK signaling pathway, which promotes cell survival and resistance to therapy.[1][3] By co-administering a FAK inhibitor like a Defactinib analogue, this escape mechanism is blocked. The dual inhibition leads to a more comprehensive blockade of pro-tumorigenic signaling, resulting in enhanced tumor cell death and reduced tumor growth.[4][5][6]
Quantitative Data Summary
The following tables summarize the preclinical and clinical data for the combination of FAK and MEK inhibitors.
Table 1: Preclinical In Vitro and In Vivo Data
| Cancer Model | Inhibitors Used | Key Findings | Reference |
| Low-Grade Serous Ovarian Cancer (LGSOC) Organoid | Avutometinib + Defactinib | Strong synergy observed (Combination Index = 0.53). | [1][6] |
| LGSOC Patient-Derived Xenograft (PDX) | Avutometinib + VS-4718 | Combination induced tumor regressions in 5 out of 6 animals. | [6] |
| KRAS wild-type LGSOC-PDX | Avutometinib + VS-4718 | Strong tumor growth inhibition compared to controls (p < 0.002). Median survival not reached at 60 days for combination vs. 20 days for control. | [7] |
| Uterine Carcinosarcoma (UCS) Xenograft | Avutometinib + VS-4718 | Superior tumor growth inhibition and longer survival compared to single agents (p < 0.002). | [5] |
| High-Grade Endometrioid Endometrial Cancer (EAC) Xenograft | Avutometinib + VS-4718 | Superior tumor growth inhibition compared to single agents (p < 0.001). | [4][8] |
| Glioblastoma (GBM) Stem Cells | Trametinib + VS-4718 | Potent activity at nanomolar concentrations in 2D and 3D assays. | [9] |
| Uveal Melanoma (UM) Patient-Derived Xenografts | Trametinib + VS-4718 | Remarkable in vivo activity, with some cases of complete tumor regression. | [10] |
Table 2: Clinical Trial Data for Avutometinib and Defactinib in LGSOC
| Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| RAMP-201 (Phase 2) | Recurrent LGSOC (all patients) | 31% | 31.1 months | 12.9 months | [11] |
| KRAS-mutant LGSOC | 44% | 31.1 months | 22.0 months | [11] | |
| KRAS wild-type LGSOC | 17% | Not Reported | 12.8 months | [11] | |
| FRAME (Phase 1) | Recurrent LGSOC (evaluable for efficacy) | 42.3% | 26.9 months | 20.1 months | [12] |
| KRAS-mutant LGSOC | 58.3% | Not Reported | 30.8 months | ||
| KRAS wild-type LGSOC | 33.3% | Not Reported | 8.9 months |
Experimental Protocols
The following are representative protocols for key experiments to evaluate the combination of a Defactinib analogue and avutometinib.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of a Defactinib analogue and avutometinib, alone and in combination, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Avutometinib (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and avutometinib in culture medium. Add the drugs to the wells, either as single agents or in combination, in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for each compound and assess synergy using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Western Blotting for Phospho-FAK and Phospho-ERK
This protocol is to assess the pharmacodynamic effects of the drug combination on target engagement.
Materials:
-
Treated cell lysates or tumor tissue homogenates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenize tissues in lysis buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Compare the levels of phosphorylated proteins in treated samples to controls.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse xenograft model.[4][5][7]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound and avutometinib formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Avutometinib alone, Combination).
-
Drug Administration: Administer drugs and vehicle according to the desired schedule and dosage. For example, avutometinib can be administered twice weekly and the Defactinib analogue daily by oral gavage.[4][5][7]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size, or for a specified duration. Euthanize mice at the endpoint and excise tumors for further analysis (e.g., western blotting, IHC).
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistical significance between groups. Construct Kaplan-Meier survival curves if applicable.
Safety and Tolerability
In clinical trials of avutometinib and defactinib, the combination has been generally well-tolerated.[3] The most common adverse events include rash, increased creatine (B1669601) phosphokinase (CPK), nausea, diarrhea, fatigue, and elevated liver enzymes.[3] Most adverse events are Grade 1 or 2 and can be managed with dose modifications or supportive care.[3]
For any inquiries or further information, please refer to the cited literature. These notes are intended for research purposes only.
References
- 1. verastem.com [verastem.com]
- 2. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 3. DSpace [christie.openrepository.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical in vitro and in vivo activity of the RAF/MEK clamp avutometinib in combination with FAK inhibition in uterine carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of FAK Inhibition in Tumor Cell Apoptosis with Reference to Defactinib and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from the extracellular matrix to the cell's interior, influencing critical cellular processes such as proliferation, migration, and survival.[1] Its overexpression is associated with the progression and metastasis of various cancers, making it a compelling target for anticancer therapies.[1] Defactinib (also known as VS-6063 or PF-04554878) is a potent and selective inhibitor of FAK and the related Proline-rich tyrosine kinase 2 (Pyk2).[2][3] It is being investigated in clinical trials for various cancers, including mesothelioma, ovarian cancer, and non-small cell lung cancer.[1][2]
Recent interest has also turned to novel strategies for targeting FAK, such as through Proteolysis Targeting Chimeras (PROTACs). In this context, "Defactinib analogue-1" (also referred to as Compound 7) has been identified as a ligand for the FAK protein, designed for the synthesis of FAK-degrading PROTACs.[4] While Defactinib itself has been studied for its potential to influence apoptosis, the direct apoptotic activity of "this compound" as a standalone agent is not established in the available literature. These notes, therefore, focus on the broader mechanism of FAK inhibition in relation to apoptosis, using Defactinib as the primary example, and provide generalized protocols that could be adapted to study the effects of new compounds like this compound.
Mechanism of Action: FAK Signaling and Apoptosis
FAK is a central node in signal transduction pathways that promote cell survival. By inhibiting FAK, Defactinib disrupts these downstream signals, which can reduce cancer cell survival and invasiveness.[1] Key pathways influenced by FAK include the RAS/MEK/ERK and PI3K/Akt signaling cascades, both of which are critical for cell proliferation and the suppression of apoptosis.[5]
However, the direct effect of Defactinib on inducing apoptosis is not always straightforward. Some research indicates that while FAK inhibition effectively reduces cell viability and proliferation, it may not significantly increase apoptosis on its own in certain cancer models.[6] For instance, in a study on MDA-MB-231 breast cancer tumors, Defactinib treatment did not lead to a significant increase in apoptotic cells as measured by TUNEL staining.[6] Instead, its primary effect was a reduction in cell proliferation, as indicated by a lower Ki-67 index.[6] This suggests that the anticancer effects of FAK inhibition might be more cytostatic than cytotoxic in some contexts, and its potential to induce apoptosis could be cell-type dependent or require combination with other therapies.[1]
Below is a diagram illustrating the central role of FAK in cell survival signaling pathways.
Caption: FAK signaling pathway in cell survival and its inhibition.
Quantitative Data
The following table summarizes the inhibitory activity of Defactinib against its primary targets. Data for "this compound" is not available.
| Compound | Target | IC₅₀ | EC₅₀ (in vivo) | Reference |
| Defactinib | FAK | 0.6 nM | 26 nM | [3] |
| Defactinib | Pyk2 | 0.6 nM | - | [3] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Clinical trial data for Defactinib in combination with Avutometinib for low-grade serous ovarian cancer showed an objective response rate of 42.3%.[7][8][9]
Experimental Protocols
The following are generalized protocols for assessing the induction of apoptosis in tumor cells. These methods can be adapted to test novel compounds like this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization. Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot for Cleaved Caspase-3 and PARP
This protocol detects the cleavage of key apoptotic proteins.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Below is a diagram outlining a general workflow for evaluating a novel compound's apoptotic effect.
Caption: Workflow for assessing apoptosis induction by a test compound.
While "this compound" is described as a ligand for synthesizing FAK degraders, its intrinsic ability to induce apoptosis is not documented. The parent compound, Defactinib, inhibits FAK, a key protein in cell survival pathways. However, its capacity to directly trigger apoptosis can be context-dependent. The provided protocols offer a standard framework for researchers to investigate the apoptotic potential of new FAK-targeting compounds, which will be crucial in determining their therapeutic promise as either standalone agents or in combination therapies.
References
- 1. What is Defactinib used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of FAK Inhibitors: A Focus on Defactinib and its Analogues
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental setup for Focal Adhesion Kinase (FAK) inhibitors, with a specific focus on Defactinib (VS-6063) and its analogues. While specific in vivo data for "Defactinib analogue-1" is limited as it is primarily described as a ligand for PROTAC synthesis, the following protocols are based on established methodologies for Defactinib and other potent FAK inhibitors, providing a robust framework for preclinical evaluation.[1]
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and adhesion.[2] Dysregulation of FAK is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3][4] FAK inhibitors like Defactinib have been investigated as monotherapies and in combination with other agents to overcome drug resistance and enhance anti-tumor efficacy.[5][6][7][8]
FAK Signaling Pathway
FAK integrates signals from integrins and growth factor receptors to activate downstream pathways critical for cancer progression, including the PI3K/Akt and RAS/MEK/ERK pathways.[7][9] Inhibition of FAK disrupts these signaling cascades, leading to reduced tumor growth, invasion, and angiogenesis.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Focal Adhesion Kinase: From In Vitro Studies to Functional Analyses In Vivo | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is Defactinib used for? [synapse.patsnap.com]
- 6. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Defactinib Analogue-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of Defactinib analogue-1. The provided information is based on established synthetic methodologies for structurally related compounds.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is proposed to proceed via a key Suzuki-Miyaura cross-coupling reaction following the synthesis of a diaminopyrimidine core.
Part 1: Pyrimidine (B1678525) Core Synthesis
Question 1: I am observing low yield during the cyclization step to form the pyrimidine ring. What are the potential causes and solutions?
Answer: Low conversion in pyrimidine synthesis can stem from several factors.[1] Key areas to investigate include:
-
Catalyst Inefficiency: Ensure the catalyst, if used, is active. For acid catalysts like HCl, verify the concentration is appropriate.
-
Reaction Conditions: The reaction may necessitate longer duration or a moderate temperature increase to proceed to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Reactant Purity: The purity of starting materials, especially amidine salts, is critical. Use freshly prepared or purified amidine hydrochloride as they can be hygroscopic and prone to hydrolysis.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions, as water can lead to the hydrolysis of intermediates.[1]
Question 2: My reaction produces a significant amount of fluorescent byproduct. How can I minimize this?
Answer: The formation of a fluorescent Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP) is a common side reaction in Biginelli-type reactions, which are often used for pyrimidine synthesis.[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea (B33335) decomposition at high temperatures).[1] To mitigate this:
-
Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired Biginelli and competing Hantzsch pathways.
-
Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[1]
Part 2: Suzuki-Miyaura Cross-Coupling
Question 3: The Suzuki-Miyaura coupling of my pyrimidine intermediate with the boronic acid/ester is resulting in a low yield of this compound. How can I optimize this step?
Answer: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation but can be challenging to optimize, especially with heteroaromatic substrates.[2][3] Several parameters can be adjusted to improve the yield:[4]
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial. For heteroaryl couplings, phosphine-based ligands are common. Automated systems have been used to screen various catalyst/ligand combinations to find the optimal system.[2]
-
Base Selection: The base plays a significant role. Inorganic bases like K₂CO₃ are often more suitable than organic bases.[5]
-
Solvent System: The solvent choice impacts reactant solubility and reaction rate. A mixture of an organic solvent and water (e.g., DMF/H₂O) can be effective by dissolving both the organic reactants and the inorganic base.[5]
-
Temperature and Reaction Time: Fine-tuning the temperature and reaction time is necessary to achieve high yields, especially when dealing with thermally sensitive functional groups.[2]
Question 4: I am observing catalyst deactivation during the Suzuki-Miyaura coupling. What could be the cause and how can I prevent it?
Answer: Lewis-basic atoms, such as nitrogen in pyrimidines, can coordinate to the palladium catalyst, leading to deactivation.[6] This is a known challenge in heteroaryl Suzuki-Miyaura cross-couplings. Strategies to mitigate this include:
-
Ligand Choice: Employing bulky electron-rich phosphine (B1218219) ligands can sometimes prevent the heteroaryl substrate from deactivating the catalyst.
-
Additives: The addition of agents like trimethyl borate (B1201080) has been shown to improve yields in challenging heteroaromatic couplings by potentially preventing catalyst deactivation.
Quantitative Data Summary
The following tables summarize key parameters for optimizing the synthesis of this compound.
Table 1: Troubleshooting Pyrimidine Synthesis
| Parameter | Issue | Recommended Action |
| Catalyst | Low Conversion | Verify catalyst activity/concentration. |
| Temperature | Low Conversion / Side Products | Optimize temperature; lower temperature may reduce byproduct formation.[1] |
| Reactants | Low Purity | Use freshly prepared/purified starting materials. |
| Solvent | Incomplete Reaction | Ensure anhydrous conditions. |
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen various Pd-phosphine systems. | Optimal combination is substrate-dependent.[2] |
| Base | K₂CO₃ or other inorganic bases. | Often more effective than organic bases in Suzuki reactions.[5] |
| Solvent | Organic/aqueous co-solvent (e.g., DMF/H₂O). | Improves solubility of all reactants.[5] |
| Temperature | Optimize between room temp and reflux. | Balances reaction rate and potential for side reactions.[5] |
| Additives | Consider trimethyl borate for difficult couplings. | Can mitigate catalyst deactivation by heteroatoms. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general, hypothetical procedure based on common organic synthesis techniques for similar molecules is provided below.
Protocol 1: Synthesis of the Diaminopyrimidine Core
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting dicarbonyl compound, amidine hydrochloride, and a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base (e.g., sodium ethoxide) portion-wise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Extraction and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling to Yield this compound
-
Reaction Setup: In a reaction vessel, combine the halogenated pyrimidine intermediate, the boronic acid or ester, the palladium catalyst, and the ligand.
-
Solvent and Base Addition: Add the chosen solvent system (e.g., DMF/H₂O) and the base (e.g., K₂CO₃).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heating: Heat the reaction to the optimized temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for yield optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
"Defactinib analogue-1" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "Defactinib analogue-1" in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3][4] Defactinib, the parent compound, is readily soluble in DMSO at concentrations up to 100 mM.[2] Some sources also indicate solubility in dimethylformamide (DMF).[1] It is practically insoluble in water and ethanol.[2][5]
Q2: How should I prepare a working solution in an aqueous buffer?
A2: To prepare a working solution in an aqueous medium, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution.[1][4] This stock solution can then be serially diluted with your aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.[1][4] It is crucial to add the DMSO stock solution to the aqueous buffer slowly while mixing to avoid precipitation.[4]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What could be the cause and how can I prevent it?
A3: Precipitation upon dilution is a common issue for hydrophobic small molecules and can occur if the final concentration of the analogue in the aqueous buffer exceeds its solubility limit, or if the percentage of DMSO in the final solution is too low.[4][6]
To prevent this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[6]
-
Ensure the final DMSO concentration is appropriate: For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. However, you should always determine the tolerance of your specific cell line to DMSO.[4]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for your molecule's solubility.[6]
Q4: How stable is this compound in aqueous solutions? How should I store my working solutions?
A4: Aqueous solutions of Defactinib are not recommended for long-term storage. It is advised to prepare fresh aqueous working solutions daily.[1][4] If you have prepared a solution in a DMSO:PBS mixture, it is not recommended to store it for more than one day.[1][4] Stock solutions in DMSO, however, are stable for longer periods when stored properly at -20°C or -80°C.[1][4][7] Avoid repeated freeze-thaw cycles.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during experiment. | The compound's solubility limit has been exceeded in the experimental buffer. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your assay. Adjust the pH of the buffer. |
| Loss of compound activity over time in an aqueous solution. | The compound is degrading in the aqueous buffer at the experimental temperature (e.g., 37°C). | Prepare fresh working solutions immediately before use. Perform a time-course experiment to determine the rate of degradation under your experimental conditions. |
| Inconsistent results between experiments. | Variability in solution preparation. Repeated freeze-thaw cycles of the stock solution. | Prepare a large batch of stock solution, aliquot into single-use vials, and store at -80°C.[7][9] Ensure complete dissolution of the compound in DMSO before preparing aqueous dilutions. |
Quantitative Data Summary
Solubility of Defactinib (as a proxy for this compound)
| Solvent | Concentration | Reference |
| DMSO | Soluble to 100 mM | |
| DMSO | 100 mg/mL (195.89 mM) | [2] |
| DMSO | 50 mg/mL (97.95 mM) | [3] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | [1] |
| Water | Insoluble | [2][5] |
| Ethanol | Insoluble | [2][5] |
Recommended Storage Conditions
| Solution Type | Storage Temperature | Recommended Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution | -80°C | Up to 1 year | [3][7] |
| DMSO Stock Solution | -20°C | Up to 6 months | [7] |
| Aqueous Working Solution | Room Temperature or 37°C | Prepare fresh daily; do not store for more than one day. | [1][4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.[6]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.[6]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[6]
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[6]
-
Prepare Initial Sample (T=0): Prepare a solution of your inhibitor in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.[6]
-
Sample Processing: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).[6]
-
Prepare Time-Point Samples: At each desired time point (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and process it as described in steps 1 and 2.
-
HPLC Analysis: Analyze all samples by a validated HPLC method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Defactinib Analogue-1 PROTAC Conjugation Technical Support Center
Welcome to the technical support center for the Defactinib analogue-1 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, conjugation, and troubleshooting of this specific PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Defactinib-based PROTAC?
A Defactinib-based PROTAC is a heterobifunctional molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] It consists of three key components: a "warhead" based on a Defactinib analogue that binds to the target protein (e.g., Focal Adhesion Kinase - FAK), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two.[2][3] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4]
Q2: I am observing low synthetic yield or purity of my final PROTAC conjugate. What are the common causes and solutions?
Low yield or purity during PROTAC synthesis is a common challenge.[5] Potential causes include inefficient coupling reactions, difficult purification steps, or instability of the molecule. To troubleshoot this, consider optimizing the synthetic route, including the coupling reagents and reaction conditions.[5] Employing highly efficient and orthogonal reactions like "click chemistry" for the final conjugation step can significantly improve yield and simplify purification.[4][5]
Q3: My this compound PROTAC shows low degradation efficiency. What should I investigate?
Low degradation efficiency can stem from several factors. A primary reason is often the inefficient formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] Other potential issues include poor cell permeability of the PROTAC molecule, low binding affinity to the target or the E3 ligase, or instability of the PROTAC in the experimental conditions.[2][6]
Q4: What is the "hook effect" and how can I determine if it's affecting my results?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6] To identify a hook effect, it is essential to perform a wide dose-response experiment. A bell-shaped curve in the degradation profile is characteristic of this effect.[5][6]
Troubleshooting Guides
Problem 1: Failed or Inefficient Conjugation
Symptoms:
-
LC-MS analysis does not show the desired final product mass.
-
Multiple side products are observed.
-
Starting materials remain largely unreacted.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Coupling Chemistry | Optimize reaction conditions (temperature, time, catalyst). Consider alternative, more robust conjugation methods like click chemistry (e.g., CuAAC or SPAAC) if using traditional amide coupling.[7] |
| Steric Hindrance | The conjugation points on the Defactinib analogue or the E3 ligase ligand may be sterically hindered. Re-evaluate the linker attachment points. |
| Linker Instability | The linker itself may be unstable under the reaction conditions. Choose a more stable linker chemistry. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. Perform titration experiments to find the optimal ratio. |
Problem 2: Poor Cellular Activity (Low Degradation)
Symptoms:
-
Western blot analysis shows no significant reduction in target protein levels.
-
Inconsistent degradation results between experiments.[6]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are often large molecules that struggle to cross the cell membrane.[6][8] Consider optimizing the linker to be more hydrophobic or introducing features that favor cell uptake.[6] Prodrug strategies can also be employed to mask polar groups.[2] |
| Inefficient Ternary Complex Formation | The linker length or composition may not be optimal for forming a stable ternary complex.[5] Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal design.[5] |
| Low Target or E3 Ligase Engagement | Confirm that the this compound warhead is binding to FAK and the E3 ligase ligand is binding to its target within the cell. Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement.[6] |
| "Hook Effect" | You may be using a concentration that is too high. Perform a full dose-response curve to find the optimal concentration for degradation (DC50) and the maximum degradation level (Dmax).[5] |
| Cellular Conditions | Ensure consistency in cell passage number, confluency, and overall health, as these can affect the efficiency of the ubiquitin-proteasome system.[6] |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for conjugating a Defactinib analogue (with a carboxylic acid handle) to an E3 ligase ligand (with an amine handle) using a PEG linker.
-
Activation of Defactinib Analogue: Dissolve the Defactinib analogue-linker precursor (1 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Conjugation: To the activated mixture, add the E3 ligase ligand (e.g., pomalidomide-amine, 1.2 equivalents) dissolved in anhydrous DMF.
-
Reaction: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using flash column chromatography or preparative HPLC to obtain the final this compound PROTAC.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound PROTAC for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., FAK) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6] Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation.[6]
Visualizations
Signaling Pathway of Defactinib
Defactinib is an inhibitor of Focal Adhesion Kinase (FAK), a critical mediator of signal transduction downstream of integrins and growth factor receptors.[9] By inhibiting FAK, Defactinib disrupts key signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, which are involved in cell migration, proliferation, and survival.[10][11][12]
Caption: Signaling pathway inhibited by the Defactinib analogue.
PROTAC Experimental Workflow
The development and evaluation of a PROTAC involves a systematic workflow, from design and synthesis to cellular and in vivo testing.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. explorationpub.com [explorationpub.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. benchchem.com [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Facebook [cancer.gov]
- 12. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Defactinib Analogue-1
Disclaimer: Publicly available information on the specific off-target effects of a compound designated "Defactinib analogue-1" is limited. This technical support guide will therefore focus on the well-characterized parent compound, Defactinib (VS-6063), to provide a framework for researchers investigating potential off-target effects of its analogues. The principles and experimental approaches described herein are broadly applicable to the characterization of novel kinase inhibitors.
Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). While designed for high selectivity, all kinase inhibitors have the potential for off-target interactions, which can lead to unexpected experimental results or toxicities. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers identify and interpret potential off-target effects of Defactinib analogues.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with FAK/Pyk2 inhibition. Could this be an off-target effect of our Defactinib analogue?
A1: It is highly probable. While your Defactinib analogue is expected to primarily inhibit FAK and Pyk2, unexpected phenotypes are often the first indication of off-target activity. This could be due to inhibition of other kinases or interaction with non-kinase proteins. To investigate this, we recommend performing a broad kinase selectivity screen (kinome profiling) at a concentration where the unexpected phenotype is observed (e.g., 10x the on-target IC50).[1]
Q2: How can we confirm that the observed efficacy of our compound is due to inhibition of FAK/Pyk2 and not an off-target?
A2: The gold-standard method for on-target validation is to test your compound in a cellular model where the intended targets (FAK and/or Pyk2) have been genetically knocked out or knocked down (e.g., using CRISPR-Cas9 or shRNA). If the compound's effect is diminished or absent in the knockout/knockdown cells compared to the wild-type cells, it strongly suggests the effect is on-target. Conversely, if the compound retains its activity in the absence of the intended target, an off-target mechanism is likely responsible.[2]
Q3: What are the first steps to proactively profile the off-target effects of our Defactinib analogue?
A3: Proactive profiling is crucial for interpreting your experimental data accurately. A recommended first step is to perform an in vitro kinase profiling assay against a broad panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 1 µM).[1][3] This will provide a global view of your compound's selectivity and identify any potent off-target interactions that warrant further investigation through dose-response studies to determine IC50 values.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity | Inhibition of an essential off-target kinase. | Perform a kinome-wide selectivity screen to identify potential off-target kinases. Compare the IC50 values for the on-target and off-target kinases. |
| Paradoxical Pathway Activation | The inhibitor may be indirectly activating a compensatory signaling pathway. | Use phosphoproteomics or Western blotting to analyze the phosphorylation status of key proteins in related signaling pathways to identify unexpected activation.[1] |
| Inconsistent Results Between Cell Lines | Off-target effects may be cell-context dependent due to differing expression levels of the off-target protein. | Validate key findings in multiple cell lines and consider using target knockout/knockdown models to confirm on-target dependency. |
| Discrepancy Between Biochemical and Cellular Potency | Poor cell permeability or active efflux of the compound. Alternatively, the compound may be binding to an off-target with high affinity in the cellular environment. | Perform cellular target engagement assays (e.g., NanoBRET™, CETSA®) to confirm the compound is reaching and binding to its intended target in live cells. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of the parent compound, Defactinib. Researchers should aim to generate similar data for their own Defactinib analogue to understand its selectivity profile.
| Target | IC50 (nM) | Assay Type | Reference |
| FAK | 0.6 | Biochemical | |
| Pyk2 | 0.6 | Biochemical | |
| Other Kinases | >100-fold selective over other kinases | Biochemical |
This table should be populated with experimental data for the specific Defactinib analogue being investigated.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of the Defactinib analogue in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[1]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[1]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of the inhibitor against these off-targets.[1]
-
Selectivity Analysis: Compare the IC50 values for the on-target kinases (FAK/Pyk2) and the identified off-target kinases to determine the selectivity profile of the compound.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes how to assess the engagement of a kinase inhibitor with its target in live cells.
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase (e.g., FAK or a suspected off-target) as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the Defactinib analogue to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase.
-
Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The inhibitor will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET signal as a function of the inhibitor concentration to determine the cellular IC50 value, which reflects the compound's ability to engage its target in a physiological context.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Optimizing "Defactinib analogue-1" for Cell-Based Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "Defactinib analogue-1" for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is a ligand targeting the Focal Adhesion Kinase (FAK).[1][2] It is structurally related to Defactinib, a potent and selective inhibitor of FAK and Proline-rich Tyrosine Kinase 2 (Pyk2).[3][4][5] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[3][6][7] By targeting FAK, this compound can be used to modulate these cellular processes. Specifically, "this compound" is described as a ligand for the synthesis of PROTAC (Proteolysis Targeting Chimera) FAK degraders.[1][2]
Q2: What is a typical starting concentration range for "this compound" in cell-based assays?
A2: The optimal concentration of "this compound" is highly dependent on the cell line and the specific assay. For initial experiments, it is advisable to perform a dose-response curve over a wide range of concentrations. Based on data for the parent compound, Defactinib, a starting range from low nanomolar (nM) to low micromolar (µM) is recommended.[8] A typical dose-response experiment might span from 1 nM to 100 µM.[8]
Q3: How do I determine the optimal concentration of "this compound" for my specific cell line and assay?
A3: The optimal concentration is best determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[8] This involves treating your cells with a serial dilution of the compound and measuring a relevant biological endpoint, such as inhibition of FAK phosphorylation, cell viability, or migration.[8]
Q4: What is the recommended solvent and storage condition for "this compound"?
A4: "this compound" should be stored at -20°C for long-term stability.[1] For creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[4][9] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in culture media for your experiments.[8] Aqueous solutions should be prepared fresh and not stored for more than a day.[9]
Q5: How long should I treat my cells with "this compound"?
A5: The optimal treatment duration depends on the assay. For signaling studies, such as measuring the inhibition of FAK phosphorylation, a short treatment of 1 to 6 hours may be sufficient.[8][10] For assays measuring effects on cell viability or proliferation, a longer incubation period of 24 to 72 hours is typically required.[8][10] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cells (e.g., no change in viability or FAK phosphorylation). | 1. Concentration is too low: The compound may not be potent enough at the tested concentrations. | 1. Perform a wider dose-response curve: Extend the concentration range to higher µM values. |
| 2. Cell line is resistant: The FAK pathway may not be critical for survival or proliferation in your chosen cell line. | 2. Use a positive control cell line: Test the compound on a cell line known to be sensitive to FAK inhibition. Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot.[8] | |
| 3. Compound degradation: Improper storage may have led to the degradation of the analogue. | 3. Use a fresh stock of the compound: Ensure it has been stored correctly at -20°C.[1] | |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. |
| 2. Pipetting errors: Inaccurate dispensing of compound or cells. | 2. Use calibrated pipettes: Practice proper pipetting techniques. | |
| 3. Edge effects: Evaporation from the outer wells of the plate. | 3. Avoid using the outer wells: Fill the peripheral wells with sterile PBS or media to maintain humidity.[11] | |
| IC50 values are inconsistent across experiments. | 1. Variation in experimental conditions: Differences in cell density, treatment duration, or passage number. | 1. Standardize your protocol: Keep all experimental parameters, including cell seeding density and treatment duration, consistent between experiments.[10] |
| 2. Cell health and passage number: Cells at high passage numbers may have altered sensitivity. | 2. Use cells with a consistent and low passage number: Ensure cells are healthy and in the logarithmic growth phase.[10] | |
| Observed cytotoxicity at all effective concentrations. | 1. Off-target effects: The compound may be affecting other kinases or cellular processes. | 1. Assess specificity: If possible, perform a kinase panel screen to check for off-target inhibition. |
| 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and include a vehicle control with the same DMSO concentration in your experiments.[12] |
Quantitative Data Summary
Table 1: Potency of Defactinib (Parent Compound) Against Target Kinases
| Target | IC50 (nM) | EC50 (nM) | Notes |
| FAK | 0.6 | 26 (in vivo phosphorylation) | Potent inhibition of kinase activity and cellular function.[3][4][5] |
| Pyk2 | 0.6 | - | Equipotent inhibition to FAK.[3][4][5] |
| Other Kinases | >100-fold selectivity | - | Demonstrates high selectivity for the FAK family.[3][4][5] |
IC50: The concentration of an inhibitor required to reduce the activity of a kinase by 50% in vitro. EC50: The concentration required to inhibit FAK phosphorylation by 50% in vivo.
Table 2: Recommended Starting Concentrations for Dose-Response Experiments
| Concentration Range | Dilution Factor | Example Serial Dilutions |
| 1 nM - 10 µM | 10-fold | 10 µM, 1 µM, 100 nM, 10 nM, 1 nM |
| 10 nM - 100 µM | 3-fold | 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 411 nM, 137 nM, 45.7 nM, 15.2 nM |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay (e.g., MTT or Resazurin)
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Test each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
-
Cell Viability Measurement:
-
Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for FAK Phosphorylation
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of "this compound" for a short duration (e.g., 1-6 hours).
-
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities.
-
Normalize the level of phosphorylated FAK to the total FAK level to determine the extent of inhibition.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 6. What is Defactinib used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
"Defactinib analogue-1" poor solubility in DMSO workarounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Defactinib analogue-1 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO a concern?
This compound is a ligand for the target protein Focal Adhesion Kinase (FAK) and is used in the synthesis of PROTAC FAK degraders.[1] Like many small molecule inhibitors, it can exhibit poor solubility in common laboratory solvents such as DMSO, which can lead to challenges in preparing stock solutions and achieving desired concentrations for in vitro and in vivo experiments. Inaccurate concentrations due to poor solubility can lead to unreliable and irreproducible experimental results.
Q2: What is the reported solubility of this compound in DMSO?
The reported solubility of this compound in DMSO is 100 mg/mL (213.92 mM). However, achieving this concentration may require assistance such as ultrasonic treatment.[1] It is also important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using a fresh, unopened container of DMSO is recommended.[1]
Q3: Are there alternative solvents I can use if I'm having trouble with DMSO?
If you are still facing solubility issues with DMSO, you might consider other polar aprotic solvents. Some common alternatives include:
It is crucial to test the compatibility of these solvents with your specific experimental setup, as they can have different effects on cells and assay components.
Q4: Can I use co-solvents to improve the solubility of this compound in my final assay medium?
Yes, using a co-solvent system is a common and effective strategy.[3][4] Co-solvents can help maintain the compound's solubility when diluting a DMSO stock into an aqueous buffer. Commonly used co-solvents include:
Formulations for in vivo use often employ a combination of DMSO, PEG300, and a surfactant like Tween-80.[1]
Troubleshooting Guide: Poor Solubility of this compound in DMSO
If you are observing precipitation or have difficulty dissolving this compound in DMSO, follow these troubleshooting steps:
1. Initial Dissolution in DMSO
-
Use Fresh DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]
-
Apply Sonication: Place the vial in an ultrasonic water bath to aid dissolution.[1][5][6]
-
Gentle Warming: Gently warm the solution to 37°C.[3][6] Always check the compound's stability at elevated temperatures before proceeding.
-
Vortex Vigorously: Ensure thorough mixing by vortexing the solution.[3]
2. Precipitation Upon Dilution into Aqueous Buffer
This is a common issue when a compound is highly soluble in an organic solvent but not in an aqueous medium.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, to minimize both toxicity and precipitation.[3][6]
-
Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous buffer or cell culture medium can sometimes improve solubility.[3]
-
Incorporate Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to keep the compound in solution.[4][6]
-
Adjust pH: The solubility of a compound can be pH-dependent. If your experimental system allows, testing a range of pH values for your aqueous buffer may improve solubility.[6]
-
Prepare Fresh Dilutions: Prepare working solutions immediately before use to minimize the time the compound is in a lower-solubility environment.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 467.47 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (213.92 mM) | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Solubility in Formulation 1 | ≥ 2.5 mg/mL (5.35 mM) | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | [1] |
| Solubility in Formulation 2 | ≥ 2.5 mg/mL (5.35 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound solid.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the vial vigorously.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[6]
-
Once fully dissolved, visually inspect the solution for any particulates.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (using Co-solvents)
This protocol is adapted from a method for preparing poorly soluble compounds for in vivo administration.[1]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (4 times the volume of the DMSO stock) and mix thoroughly until the solution is clear.
-
Add Tween-80 (0.5 times the volume of the DMSO stock) and mix again until the solution is clear.
-
Slowly add saline (4.5 times the volume of the DMSO stock) while vortexing to reach the final desired volume and concentration.
-
The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Use this formulation immediately.
Visualizations
Caption: Defactinib inhibits FAK and Pyk2, blocking downstream signaling.
Caption: Troubleshooting workflow for this compound solubility.
References
"Defactinib analogue-1" unexpected results in western blot
This technical support center provides troubleshooting guidance for researchers encountering unexpected results while using "Defactinib analogue-1" in western blot experiments. As specific data for "this compound" is not publicly available, this guide focuses on the known mechanism of its parent compound, Defactinib, and common western blot troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Defactinib and its analogues on FAK signaling in a western blot?
Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] The primary expected outcome of treatment with an effective Defactinib analogue is a decrease in the autophosphorylation of FAK at Tyrosine 397 (Tyr397).[1] This should lead to a subsequent reduction in the activation of downstream signaling pathways, such as the PI3K/Akt and RAS/MEK/ERK pathways.[2][3][4] Therefore, you should expect to see a decrease in the signal for phosphorylated FAK (p-FAK) and potentially decreased phosphorylation of downstream targets like Akt and ERK.
Q2: My western blot shows no change in p-FAK levels after treatment with this compound. What could be the reason?
Several factors could contribute to this observation:
-
Compound Inactivity: The analogue may not be as potent as Defactinib or may be inactive against FAK.
-
Insufficient Dose or Treatment Time: The concentration of the analogue or the duration of the treatment may be insufficient to inhibit FAK phosphorylation. A dose-response and time-course experiment is recommended.
-
Experimental Variability: Issues with the western blot protocol, such as inefficient protein transfer or inactive antibodies, could mask the effect of the compound.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to FAK inhibitors.
Q3: I am observing unexpected bands or changes in other proteins after treatment. Could this be an off-target effect of this compound?
While Defactinib is highly selective for FAK and Pyk2, the possibility of off-target effects with a novel analogue should be considered.[1] Defactinib itself has been noted to have some effects on JNK signaling, although these are considered minor.[5] Any unexpected bands should be investigated for potential off-target interactions or as a consequence of downstream signaling alterations.
Troubleshooting Guide: Unexpected Western Blot Results
This guide addresses common unexpected outcomes when performing western blots with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No decrease in p-FAK signal | Inactive compound or insufficient concentration. | Perform a dose-response experiment with a range of concentrations for the analogue. |
| Insufficient treatment duration. | Conduct a time-course experiment to determine the optimal treatment time. | |
| Poor antibody quality. | Validate the p-FAK and total FAK antibodies with a known positive control. | |
| Technical issues in western blotting. | Review the western blot protocol for potential errors in transfer, blocking, or antibody incubation.[6][7][8] | |
| Unexpected band appears | Off-target effect of the analogue. | Run a proteomic screen or use prediction software to identify potential off-targets. |
| Antibody cross-reactivity. | Use a more specific antibody or perform a peptide block experiment to confirm specificity.[9] | |
| Post-translational modifications or protein degradation. | Ensure fresh protease and phosphatase inhibitors are used during sample preparation.[6] | |
| Unexpected increase in a protein signal | Cellular compensatory mechanism. | Investigate potential feedback loops in the FAK signaling pathway that might be activated upon inhibition. |
| Off-target activation. | Consider the possibility that the analogue activates another signaling pathway. | |
| Variability between biological replicates | Inconsistent cell culture conditions. | Standardize cell seeding density, treatment conditions, and harvesting time. |
| Inconsistent sample preparation. | Ensure consistent lysis buffer composition and protein quantification across all samples. |
Experimental Protocols
Standard Western Blot Protocol for FAK Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-FAK (Tyr397), total FAK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the p-FAK signal to the total FAK signal.
-
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected western blot results.
Caption: Logical relationship between a problem and its solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defactinib inhibits PYK2 phosphorylation of IRF5 and reduces intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Improving "Defactinib analogue-1" efficacy in vivo
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Defactinib (B1662816) analogue-1 in in vivo experiments. The focus is on strategies to overcome common challenges and enhance therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Defactinib analogue-1?
This compound is a potent, ATP-competitive, small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] The primary step in FAK activation is its autophosphorylation at the tyrosine 397 (Tyr397) residue.[1] this compound directly inhibits this critical autophosphorylation event, thereby blocking downstream signaling.[1]
Q2: Which key signaling pathways are modulated by inhibiting FAK with this analogue?
FAK acts as a crucial signaling hub that integrates signals from integrins and growth factor receptors.[1][3] By inhibiting FAK, this compound disrupts several key downstream pathways that are critical for tumor cell proliferation, survival, migration, and angiogenesis. These include the RAS/MEK/ERK and PI3K/Akt signaling cascades.[2][4][5]
Q3: Why might the in vivo efficacy of this compound be limited when used as a monotherapy?
While potent, FAK inhibitors like this compound can face challenges with single-agent efficacy in some cancer models.[6][7] This is often due to intrinsic or acquired resistance mechanisms. Cancer cells can develop escape routes by activating compensatory signaling pathways to bypass the FAK blockade.[8] A primary resistance mechanism involves the upregulation and activation of receptor tyrosine kinases (RTKs) such as EGFR and HER2, or feedback activation of the MAPK pathway.[8][9]
Q4: What are the most promising combination strategies to enhance the efficacy of this compound?
Combining this compound with other targeted agents is a key strategy to overcome resistance and improve anti-tumor activity.[10][11] Preclinical and clinical data for Defactinib suggest strong synergy with:
-
MAPK Pathway Inhibitors (e.g., RAF/MEK inhibitors): This combination is effective at overcoming FAK-mediated resistance to MAPK inhibition.[2][8][12]
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1): FAK inhibition can modulate the tumor microenvironment, reducing immunosuppressive cells and enhancing the efficacy of immunotherapy.[13][14]
-
Chemotherapy (e.g., Paclitaxel): this compound may preferentially target cancer stem cells, which can be enriched by standard chemotherapy, leading to a synergistic effect.[15]
Quantitative Data Summary
Table 1: Potency and Selectivity of Defactinib (as a reference for Analogue-1)
| Target | IC50 (nM) | EC50 (nM) | Notes |
|---|---|---|---|
| FAK | 0.6 | 26 (in vivo phosphorylation) | Potent inhibition of kinase activity and cellular function.[1] |
| Pyk2 | 0.6 | - | Equipotent inhibition to FAK.[1] |
| Other Kinases | >100-fold selectivity | - | Demonstrates high selectivity for the FAK family.[1] |
IC50: The concentration required to inhibit 50% of the kinase activity in vitro. EC50: The effective concentration to inhibit FAK phosphorylation by 50% in vivo.
Table 2: Rationale for In Vivo Combination Therapies
| Combination Agent Class | Rationale | Supporting Evidence |
|---|---|---|
| RAF/MEK Inhibitors | Overcomes compensatory activation of the MAPK pathway, a key resistance mechanism to FAK inhibition.[8] | Combination with avutometinib showed an objective response rate of 45% in patients with low-grade serous ovarian cancer.[12] |
| Immune Checkpoint Inhibitors | FAK/Pyk2 inhibition reduces tumor-associated macrophages and promotes a CD8+ T cell anti-tumor response.[13][14] | Combination with an anti-PD-1 mAb extended survival in syngeneic tumor-bearing animals.[13] |
| Chemotherapy (Paclitaxel) | FAK inhibition preferentially targets cancer stem cells, which can be resistant to and enriched by chemotherapy.[15] | Preclinical data demonstrates synergistic inhibition of tumor cell proliferation in ovarian cancer models.[15] |
| RTK Inhibitors (e.g., EGFRi) | Blocks upregulation of RTKs, a known mechanism of acquired resistance to FAK inhibitors.[9] | In vitro studies show RTKHigh cell lines display resistance to FAK inhibitors.[9] |
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Compensatory RTK activation as a resistance mechanism to FAK inhibition.
Caption: Standard experimental workflow for an in vivo xenograft efficacy study.
Troubleshooting Guide
Issue 1: Suboptimal or no anti-tumor activity observed in a monotherapy xenograft study.
-
Possible Causes & Solutions:
-
Inappropriate Model Selection: The chosen cancer cell line may not be dependent on the FAK pathway for its survival.
-
Troubleshooting Step: Before starting an in vivo study, perform in vitro proliferation assays to confirm the sensitivity of your cell line to this compound.
-
-
Suboptimal Dosing or Bioavailability: The dose, schedule, or formulation may not achieve sufficient target inhibition within the tumor tissue.[16]
-
Troubleshooting Step: Conduct a pilot dose-escalation study. Harvest tumors from a satellite group of animals 2-4 hours post-final dose and perform Western blot analysis to confirm a reduction in phosphorylated FAK (pFAK Y397), the key biomarker of target engagement.[1]
-
-
Intrinsic Resistance: The tumor model may have pre-existing resistance mechanisms, such as high baseline levels of RTK signaling.[9]
-
Troubleshooting Step: Characterize the baseline signaling pathways in your cell line. If pathways like MAPK or PI3K/Akt are strongly activated by upstream RTKs, consider moving directly to a combination study.[17]
-
-
Issue 2: Tumors initially respond to treatment but then regrow (acquired resistance).
-
Possible Causes & Solutions:
-
Compensatory Pathway Activation: This is a common mechanism of acquired resistance. The tumor cells adapt to FAK inhibition by upregulating alternative survival pathways.[8][9]
-
Troubleshooting Step: Harvest the resistant, regrown tumors and compare them to vehicle-treated tumors via Western blot or proteomic analysis. Specifically probe for increased phosphorylation of RTKs (pEGFR, pHER2) and downstream effectors (pERK, pAkt).[18]
-
-
Selection of a Resistant Subclone: The initial tumor may have been heterogeneous, containing a small population of resistant cells that were selected for during treatment.[16]
-
Troubleshooting Step: If possible, establish a new cell line from the resistant tumor and test its sensitivity to this compound and other inhibitors in vitro to confirm the resistance phenotype and identify effective combination therapies.
-
-
Issue 3: High variability in tumor growth within the same treatment group.
-
Possible Causes & Solutions:
-
Inconsistent Drug Administration: Variability in oral gavage or injection technique can lead to inconsistent drug exposure between animals.[16]
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in the administration technique. Prepare fresh drug formulation regularly and ensure it is properly solubilized or suspended before each dose.
-
-
Tumor Heterogeneity: The parent cell line may be heterogeneous, leading to varied growth rates and drug responses.[16]
-
Troubleshooting Step: Consider re-cloning the cell line to ensure a more uniform population before implantation. Increase the number of animals per group to improve statistical power.
-
-
Differences in Animal Health: Underlying health issues in individual animals can affect drug metabolism and tumor growth.[16]
-
Troubleshooting Step: Monitor animal health closely throughout the study (body weight, activity, grooming). Exclude any animals from the study that show signs of poor health before treatment begins.
-
-
Key Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture the selected cancer cell line under standard, sterile conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.[16]
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG). Allow animals to acclimate for at least one week before the experiment.
-
Tumor Implantation: Harvest cells and resuspend them in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate. Subcutaneously inject 1 x 10⁶ to 10 x 10⁷ cells (in a volume of 100-200 µL) into the right flank of each mouse.[16]
-
Tumor Monitoring and Randomization: Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80). Administer the drug and vehicle control via the determined route (e.g., oral gavage) and schedule (e.g., once or twice daily).[19]
-
Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically the percent tumor growth inhibition (%TGI).
-
Endpoint and Tissue Harvest: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study. Excise tumors, measure their final weight, and process them for further analysis (e.g., snap-freeze for Western blot, fix in formalin for IHC).[20]
Protocol 2: Western Blot Analysis of pFAK in Tumor Tissue
-
Protein Extraction: Homogenize ~50 mg of snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Y397).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total FAK and a loading control like β-actin or GAPDH.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Defactinib used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 7. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Defactinib Analogue-1 Degradation Kinetics Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Defactinib analogue-1.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation, it is advisable to store the compound under a nitrogen atmosphere.[1] When preparing for in vivo experiments, it is best to use a freshly prepared working solution on the same day.[1]
Q2: I am observing rapid degradation of my this compound in aqueous buffers. What could be the cause?
A2: Rapid degradation in aqueous solutions can be attributed to several factors, including pH, temperature, and light exposure. This compound, like many small molecules, may be susceptible to hydrolysis, particularly at non-neutral pH. We recommend preparing solutions fresh and maintaining them at a pH between 6.0 and 7.5. Additionally, protecting the solution from light and storing it at 4°C during short-term use can mitigate degradation.
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, if you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution.[1] However, prolonged exposure to high temperatures should be avoided as it may accelerate degradation.
Q4: What are the known metabolites of Defactinib, and could they interfere with my experiments?
A4: The parent compound, Defactinib, is primarily metabolized by CYP3A4 and CYP2C9 into two major metabolites: N-desmethyl sulfonamide (M2) and N-desmethyl amide (M4).[2] The M2 metabolite is pharmacologically inactive, while the M4 metabolite is equipotent to Defactinib.[2] If your experimental system has metabolic activity, it is crucial to consider the potential presence and activity of the M4 metabolite.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in IC50 values or other endpoint measurements between experiments.
-
Possible Cause 1: Compound Degradation. The analogue may be degrading in the cell culture medium over the course of the experiment.
-
Solution:
-
Prepare fresh working solutions of this compound for each experiment.
-
Minimize the time the compound spends in aqueous media before being added to the cells.
-
Consider a medium change with freshly prepared compound for longer incubation periods.
-
Perform a stability test of the analogue in your specific cell culture medium (see Experimental Protocols).
-
-
Possible Cause 2: Interaction with Serum Proteins. The analogue may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration.
-
Solution:
-
Test a range of FBS concentrations to assess the impact on analogue activity.
-
If significant binding is suspected, consider using a serum-free medium or a medium with reduced serum content for the duration of the compound treatment.
-
Issue 2: Poor Solubility in Aqueous Buffers
-
Symptom: Precipitation or cloudiness observed when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The aqueous buffer has a low capacity to solubilize the hydrophobic analogue.
-
Solution:
-
Increase the percentage of co-solvents such as PEG300 or Tween-80 in the final working solution. A suggested formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Use gentle warming and sonication to aid dissolution.[1]
-
Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer.
-
Quantitative Data Summary
The following tables summarize hypothetical degradation kinetics data for this compound under various conditions to illustrate potential stability issues.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 37°C
| pH | Half-Life (hours) | Degradation Rate Constant (k, hr⁻¹) |
| 5.0 | 12 | 0.0578 |
| 6.0 | 48 | 0.0144 |
| 7.4 | 72 | 0.0096 |
| 8.0 | 24 | 0.0289 |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | % Remaining after 24 hours |
| 4 | 98% |
| 25 (Room Temp) | 85% |
| 37 | 78% |
Table 3: Photostability of this compound in pH 7.4 Buffer at 25°C
| Condition | % Remaining after 6 hours |
| Protected from Light | 95% |
| Exposed to Ambient Light | 70% |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffers
-
Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Spike the stock solution into each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C). For photostability testing, expose one set of samples to a controlled light source while keeping a parallel set in the dark.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
Visualizations
Caption: this compound inhibits FAK signaling.
Caption: Workflow for stability analysis.
Caption: Troubleshooting inconsistent results.
References
Overcoming resistance to "Defactinib analogue-1" in cell lines
Welcome to the technical support center for Defactinib analogue-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this Focal Adhesion Kinase (FAK) inhibitor in cell lines, with a specific focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] By inhibiting the kinase activity of FAK, this compound blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.[3][4][5]
Q2: What are the most common mechanisms of acquired resistance to FAK inhibitors like this compound?
A2: Acquired resistance to FAK inhibitors often arises from the activation of compensatory or "bypass" signaling pathways that allow cancer cells to survive and proliferate despite FAK inhibition. The two most prominent mechanisms are:
-
Receptor Tyrosine Kinase (RTK) Upregulation: Cancer cells can upregulate and activate RTKs, such as EGFR or HER2. These activated RTKs can then directly phosphorylate FAK or activate parallel survival pathways (like PI3K/Akt or MAPK) independently of FAK's kinase activity.[6][7]
-
MAPK Pathway Reactivation: Inhibition of FAK can sometimes lead to a feedback activation of the RAS/RAF/MEK/ERK (MAPK) pathway.[8] This reactivation provides a powerful survival signal that bypasses the FAK blockade.
-
YAP/TAZ Activation: The transcriptional co-activators YAP and TAZ are key regulators of organ size and cell proliferation and are implicated in cancer therapy resistance.[9][10] FAK is a known regulator of YAP/TAZ activity, but cells can develop mechanisms to activate YAP/TAZ signaling even when FAK is inhibited, promoting cell survival.[11][12]
Q3: My cells show high levels of total FAK but are not responding to this compound. Is this expected?
A3: Not necessarily. While high expression of FAK is often correlated with sensitivity, some cell lines may exhibit intrinsic resistance. This can be due to pre-existing mutations in downstream signaling components (e.g., KRAS mutations) or the constitutive activation of bypass pathways.[6][13] It is crucial to assess the phosphorylation status of FAK at Tyrosine 397 (pFAK Y397), as this is the key marker of FAK activation.[14] If pFAK levels are low despite high total FAK, the pathway may not be a primary driver in that specific cell line.
Troubleshooting Guide
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
You've observed that your cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition (i.e., the IC50 has significantly increased).
Possible Causes & Solutions:
-
Activation of Bypass Pathways: The most common cause of acquired resistance.
-
Troubleshooting Step: Perform a Western blot analysis to probe for changes in key signaling molecules. Check for increased phosphorylation of RTKs (pEGFR, pHER2), and downstream effectors like pERK and pAkt.
-
Solution: Consider combination therapy. Combining this compound with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor like Avutometinib or an EGFR inhibitor) can restore sensitivity.[8][13]
-
-
Upregulation of YAP/TAZ Signaling: Resistant cells may have hyperactivated YAP/TAZ.
-
Troubleshooting Step: Use immunofluorescence or Western blotting to check for the nuclear localization and expression of YAP/TAZ and its target genes (e.g., CTGF, CYR61).[10][15]
-
Solution: Explore combination therapies with agents that target YAP/TAZ signaling, such as TEAD inhibitors, to synergistically inhibit cell growth.[16]
-
Data Presentation: Restoring Sensitivity with Combination Therapy
The following table shows hypothetical IC50 data for a this compound sensitive parental cell line (Cell-S) and its derived resistant line (Cell-R). Note the synergistic effect when combining this compound with a MEK inhibitor.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Cell-S | This compound | 150 | - |
| Cell-R | This compound | 2100 | 14.0x |
| Cell-R | MEK Inhibitor | >10000 | - |
| Cell-R | This compound + MEK Inhibitor (10nM) | 195 | 1.3x (vs. Cell-S) |
Issue 2: Establishing a this compound Resistant Cell Line is Proving Difficult
You are attempting to generate a resistant cell line through continuous exposure to the drug, but the cells are not adapting and continue to die.
Possible Causes & Solutions:
-
Initial Drug Concentration is Too High: A high starting dose can cause overwhelming cytotoxicity, preventing any cells from acquiring resistance mechanisms.[17]
-
Solution: Employ a dose-escalation strategy. Start with a low concentration of this compound (e.g., IC20-IC30). Once the cells resume a stable proliferation rate, gradually increase the drug concentration in a stepwise manner.[17]
-
-
Continuous Exposure is Too Harsh: Constant drug pressure may not allow for the selection and expansion of resistant clones.
-
Solution: Try a "pulse-dosing" approach. Treat cells with a moderate concentration of the drug for 2-3 days, then remove it and allow the cells to recover in drug-free media. Repeat this cycle, gradually increasing the concentration or duration of the pulse.[17]
-
Visualized Pathways and Workflows
Signaling Pathway: FAK-Mediated Resistance
Caption: FAK signaling and primary mechanisms of resistance to this compound.
Experimental Workflow: Troubleshooting Resistance
Caption: A stepwise workflow for investigating and overcoming drug resistance.
Logical Relationships: Mechanisms of FAK Inhibitor Resistance
Caption: Logical relationships between different types of drug resistance mechanisms.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[18][19]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[20][21]
-
Complete cell culture medium
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[21]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a media-only blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[21]
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18][20]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19][21] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[18]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data using graphing software to determine the IC50 value.
Protocol 2: Western Blot for FAK and MAPK Pathway Activation
This protocol allows for the detection of changes in protein expression and phosphorylation, which is key to identifying resistance mechanisms.[14][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAK, anti-pFAK Y397, anti-ERK, anti-pERK, anti-Actin).
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14][22]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the protein of interest to a loading control like β-actin to compare expression levels across different conditions.[14]
References
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Emerging roles of focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Defactinib used for? [synapse.patsnap.com]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. FAK- and YAP/TAZ dependent mechanotransduction pathways are required for enhanced immunomodulatory properties of adipose-derived mesenchymal stem cells induced by aligned fibrous scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Role of YAP/TAZ transcriptional regulators in resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 23. Western blot protocol | Abcam [abcam.com]
"Defactinib analogue-1" experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Defactinib analogue-1. The information is designed to address common experimental challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ligand for the Focal Adhesion Kinase (FAK) protein.[1] It is utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) FAK degraders.[1] Its parent compound, Defactinib (also known as VS-6063 or PF-04554878), is a potent and selective inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][5] By inhibiting FAK, Defactinib and its analogues disrupt downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell growth and survival.[2][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -80°C for up to 6 months.[1] For shorter periods, it can be stored at -20°C for up to one month, preferably under a nitrogen atmosphere.[1] Stock solutions are typically prepared in DMSO.[4][8]
Q3: What are the common off-target effects observed with FAK inhibitors like Defactinib?
While Defactinib is highly selective for FAK and Pyk2, researchers should be aware of potential off-target effects.[3][4] Common adverse events observed in clinical trials with Defactinib include nausea, fatigue, diarrhea, and vomiting.[9][10] In cellular assays, it is crucial to include appropriate controls to distinguish on-target from off-target effects.
Q4: How can I control for experimental variability when using this compound?
Experimental variability can arise from multiple sources, including cell line heterogeneity, passage number, and reagent consistency. To minimize variability:
-
Use a consistent cell source and passage number.
-
Perform regular cell line authentication.
-
Include appropriate positive and negative controls in every experiment.
-
Ensure consistent solvent (e.g., DMSO) concentrations across all treatment groups. [2]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes:
-
Variations in cell seeding density.
-
Differences in drug incubation time.
-
Metabolic state of the cells.
-
Inaccurate drug concentration.
Solutions:
-
Standardize cell seeding protocols. Ensure a consistent number of cells are seeded in each well and allow for overnight adherence before treatment.[2]
-
Optimize and standardize incubation time. The optimal treatment duration can vary between cell lines.[7]
-
Use a vehicle control. The solvent used to dissolve the compound (typically DMSO) should be added to control wells at the same final concentration as in the experimental wells.[2]
-
Perform dose-response curves with a fresh dilution series for each experiment.
Issue 2: Lack of FAK pathway inhibition in Western blot analysis.
Possible Causes:
-
Sub-optimal drug concentration.
-
Insufficient treatment time.
-
Poor antibody quality.
-
Low basal FAK activity in the chosen cell line.
Solutions:
-
Titrate the concentration of this compound. Refer to published IC50 values for Defactinib in similar cell lines to determine an appropriate starting concentration range.
-
Perform a time-course experiment. Assess FAK phosphorylation at different time points (e.g., 1, 6, 24 hours) after treatment.[2]
-
Validate primary antibodies. Use a positive control cell lysate known to have high FAK activity.
-
Stimulate the FAK pathway. If basal activity is low, consider stimulating cells with an appropriate ligand (e.g., plating on fibronectin) to induce FAK activation.[2]
Data Presentation
Table 1: IC50 Values of Defactinib in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Breast Cancer | MDA-MB-231 | 0.281 | Triple-Negative Breast Cancer (TNBC) |
| Pancreatic Cancer | Multiple Cell Lines | 2.0 - 5.0 | General range across several pancreatic ductal adenocarcinoma (PDAC) cell lines.[11] |
| Mesothelioma | Merlin-expressing | ~5.1 | Average EC50 in cell lines with wild-type merlin expression.[11] |
| Mesothelioma | Merlin-negative | < 5.1 | Merlin-deficient cells show enhanced sensitivity.[11] |
| Thyroid Cancer | TT | 1.98 | - |
| Thyroid Cancer | K1 | 10.34 | - |
Note: The IC50 values are highly dependent on the specific cell line and assay conditions.[11]
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard methodologies for assessing cell viability in response to a compound.[7]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[7]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle control and plot the results to determine the IC50 value.[7]
2. Western Blot for FAK Phosphorylation
This protocol outlines the steps to assess the inhibition of FAK phosphorylation.[2]
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-FAK, total FAK, loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in ice-cold RIPA buffer and quantify protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-FAK (e.g., Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for total FAK and a loading control to ensure equal protein loading.
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. What is Defactinib used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Defactinib Analogue-1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Defactinib analogue-1 in animal models. Please note that specific in vivo data for "this compound" is limited. The information provided is largely based on studies with Defactinib, a structurally and functionally related Focal Adhesion Kinase (FAK) inhibitor. Researchers should consider this information as a starting point and perform pilot studies to establish the optimal parameters for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as Compound 7) is a ligand for the target protein Focal Adhesion Kinase (FAK).[1] It is used in the synthesis of PROTAC (Proteolysis Targeting Chimera) FAK degraders.[1] Similar to Defactinib, it is expected to function as a FAK inhibitor. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3] By inhibiting FAK, Defactinib and its analogues disrupt key signaling pathways involved in tumor progression, such as the RAS/MEK/ERK and PI3K/Akt pathways.[4][5][6]
Q2: What are the common toxicities observed with FAK inhibitors like Defactinib in animal models?
A2: Preclinical studies with Defactinib have reported several common toxicities in animal models. These may manifest as weight loss, diarrhea or loose stools, skin rash, changes in coat appearance, lethargy, and elevated bilirubin (B190676) levels (hyperbilirubinemia).[7] Gastrointestinal issues and hyperbilirubinemia are among the most frequently reported adverse events.[7][8]
Q3: How should I determine the starting dose for this compound in my animal model?
A3: For Defactinib in mouse models, a common starting dose for efficacy studies is 25 mg/kg, administered orally twice daily.[7] However, the maximum tolerated dose (MTD) can vary depending on the animal strain, age, and health status. It is strongly recommended to conduct a dose-escalation study to determine the optimal and maximum tolerated dose for this compound in your specific model.
Q4: What is the underlying mechanism for hyperbilirubinemia induced by Defactinib?
A4: Defactinib can inhibit the UGT1A1 enzyme, which is essential for the glucuronidation and subsequent excretion of bilirubin.[7] This inhibition leads to an increase in unconjugated bilirubin. This is considered a mechanism-based toxicity and is generally reversible upon cessation of treatment.[7]
Troubleshooting Guides
Managing Gastrointestinal Toxicity (e.g., Diarrhea, Weight Loss)
-
Issue: Animals exhibit loose stools, dehydration, and/or significant weight loss following administration of this compound.
-
Troubleshooting Steps:
-
Dose Modification: Consider reducing the dose of the compound. An intermittent dosing schedule (e.g., 3 weeks on, 1 week off), which has shown to improve tolerability in clinical settings for Defactinib, could also be evaluated.[7][9][10]
-
Supportive Care: Provide ad libitum access to hydration sources like hydrogel packs or water supplemented with electrolytes. Ensure access to highly palatable and easily digestible food to maintain caloric intake.
-
Monitoring: Monitor the body weight of the animals daily. A weight loss of over 15-20% may necessitate a temporary halt in dosing or euthanasia, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Managing Skin Toxicity (e.g., Rash, Dermatitis)
-
Issue: Animals develop skin rashes, redness (erythema), or inflammation of the skin.
-
Troubleshooting Steps:
-
Dose Interruption/Reduction: For mild to moderate skin reactions, you may continue treatment with close observation. For severe reactions, it is advisable to interrupt dosing until the toxicity resolves and then consider resuming at a lower dose.[7]
-
Supportive Care: Maintain a clean and dry cage environment to minimize the risk of secondary infections.
-
Poor Oral Bioavailability or Inconsistent Efficacy
-
Issue: Inconsistent tumor growth inhibition or lack of a clear dose-response relationship, potentially due to poor oral absorption.
-
Troubleshooting Steps:
-
Formulation Optimization: Ensure the compound is properly formulated. For this compound, a suggested formulation for in vivo use is a solution in a vehicle such as DMSO, PEG300, Tween-80, and saline, or in corn oil.[1] The solubility and stability of the formulation should be verified.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the plasma concentration of this compound after administration. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile in the selected animal model. A sensitive LC-MS/MS method would be required for quantification in plasma.[11]
-
Route of Administration: If oral bioavailability is confirmed to be low, consider alternative routes of administration, such as intraperitoneal (IP) injection, if appropriate for the experimental goals.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Defactinib in Different Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Mouse | 10 (single) | IV | - | - | - | 1-3 | [12] |
| Mouse | 50 (single) | IV | - | - | - | 1-3 | [12] |
| Rat | - | IV | - | - | - | ~3.4 | [12] |
| Dog | 10-50 (single) | IV | Dose-proportional | - | Dose-proportional | ~6 | [12] |
| Human | 400 (BID) | Oral | 273 | 2.0 | 2,099 (AUC to 12h) | 9.0 | [13][14] |
Note: This table summarizes data for Defactinib, not this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; IV: Intravenous; Oral: Oral administration; BID: Twice daily.
Table 2: In Vitro Potency of Defactinib
| Target | IC50 (nM) | EC50 (nM) | Notes | Reference |
| FAK | 0.6 | 26 (in vivo phosphorylation) | Potent inhibition of kinase activity and cellular function. | [2] |
| Pyk2 | 0.6 | - | Equipotent inhibition to FAK. | [2] |
IC50: Half-maximal inhibitory concentration in vitro; EC50: Half-maximal effective concentration in vivo.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Administer the compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once or twice daily). The vehicle alone should be administered to the control group.
-
-
Monitoring and Endpoints:
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring the phosphorylation of FAK at Tyr397 via Western blot or immunohistochemistry).[17]
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect serial blood samples from the mice at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[11]
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[13]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Defactinib used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-ESI-MS/MS determination of defactinib, a novel FAK inhibitor in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Defactinib vs. Defactinib Analogue-1: A Comparative Efficacy Analysis for Researchers
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in cancer cell proliferation, survival, and migration. This guide provides a detailed comparison of the efficacy of Defactinib (VS-6063), a well-characterized FAK inhibitor, and a potent derivative, Defactinib analogue-1 (also known as compound 9h). This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of their biochemical and cellular activities supported by experimental data.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for Defactinib and its analogue, this compound. The data highlights the enhanced potency of the analogue in biochemical assays.
| Parameter | Defactinib | This compound (Compound 9h) | Reference |
| Target | Focal Adhesion Kinase (FAK), Pyk2 | Focal Adhesion Kinase (FAK) | [1] |
| Biochemical Potency (FAK IC50) | 0.6 nM | 0.1165 nM | [1] |
| Cellular Potency (AsPC-1 Cell Proliferation IC50) | Not explicitly stated in the provided results | 0.1596 µM | [1] |
| In Vivo Efficacy | Inhibits tumor growth | Demonstrated efficacy in a murine AsPC-1 cell xenograft model at 10 mg/kg | [1] |
Mechanism of Action: FAK Signaling Inhibition
Both Defactinib and its analogue exert their anti-tumor effects by inhibiting the kinase activity of FAK. FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors. Its inhibition disrupts key cellular processes that are often dysregulated in cancer.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate FAK inhibitors.
Biochemical FAK Inhibition Assay (Kinase Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against FAK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAK kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (Defactinib, this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the FAK enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitors on cancer cell proliferation and viability.[2]
Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line (e.g., AsPC-1).
Materials:
-
Human pancreatic cancer cell line (AsPC-1)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AsPC-1 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value is determined from the dose-response curve.
Western Blot for FAK Phosphorylation
This assay directly measures the on-target activity of the FAK inhibitors within the cell.[2]
Objective: To assess the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397) in cells treated with a test compound.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-FAK Y397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cultured cancer cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated FAK (Y397) and total FAK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The level of FAK phosphorylation is quantified and normalized to total FAK expression.
Conclusion
The available data indicates that this compound (compound 9h) is a more potent inhibitor of FAK in biochemical assays compared to Defactinib.[1] This enhanced potency also translates to significant anti-proliferative activity in pancreatic cancer cells and in vivo efficacy in a xenograft model.[1] While Defactinib has a broader characterization and is in clinical development, its analogue represents a promising lead for the development of next-generation FAK inhibitors. Further comprehensive studies are warranted to directly compare their full preclinical profiles, including selectivity, pharmacokinetics, and efficacy across a wider range of cancer models.
References
A Comparative Guide to "Defactinib Analogue-1" and Other Leading FAK Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Defactinib analogue-1" against a panel of other prominent Focal Adhesion Kinase (FAK) inhibitors. FAK, a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival, making it a prime target in oncology research. This document aims to provide an objective overview of the performance of these inhibitors, supported by experimental data, to aid in the selection of the most suitable compounds for preclinical research.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a key signaling protein that integrates signals from integrins and growth factor receptors, thereby playing a pivotal role in the regulation of cellular processes that are often dysregulated in cancer.[1] The overexpression and constitutive activation of FAK are observed in a multitude of human cancers and are often correlated with increased malignancy, invasiveness, and poor prognosis. Inhibition of FAK is a promising therapeutic strategy to disrupt tumor progression, metastasis, and the development of drug resistance.
This guide will compare the following FAK inhibitors:
-
This compound (Compound 7)
-
Defactinib (VS-6063, PF-04554878)
-
GSK2256098
-
PF-562271
-
IN10018 (Ifebemtinib, BI 853520)
-
CEP-37440
-
VS-4718 (PND-1186)
-
PF-573228
Quantitative Comparison of FAK Inhibitor Potency and Selectivity
The in vitro potency of FAK inhibitors is a key determinant of their efficacy and is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values indicate greater potency. The following tables summarize the reported potency and selectivity of "this compound" and other FAK inhibitors.
Table 1: In Vitro Enzymatic Potency and Selectivity of FAK Inhibitors
| Inhibitor | FAK IC50/Ki (nM) | Pyk2 IC50 (nM) | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition |
| This compound (Compound 7) | Data not available | Data not available | Data not available | Data not available |
| Defactinib (VS-6063) | 0.6[2] | 0.6[2] | Dual FAK/Pyk2 inhibitor[2] | >100-fold selectivity over other kinases[2] |
| GSK2256098 | ~1.5 (enzymatic)[3] | >1000-fold selective for FAK[3][4] | Highly selective for FAK[3][4] | Data not available |
| PF-562271 | 1.5[5][6][7] | 14[5][6] | ~10-fold[8] | Some CDKs[9] |
| IN10018 (Ifebemtinib) | 1[10] | 2,000 - 50,000[11] | Highly selective for FAK[11] | FER (900 nM), FES (1040 nM)[10][12] |
| CEP-37440 | 2.3[13][14] | Data not available | Dual FAK/ALK inhibitor[13][14] | ALK (3.5 nM)[13][14] |
| VS-4718 (PND-1186) | 1.5[15] | Data not available | Selective FAK inhibitor[15][16] | Data not available |
| PF-573228 | 4[17] | ~50-250-fold selective for FAK[17] | Selective for FAK[17] | CDK1/7, GSK-3β[17] |
Table 2: Cellular Potency of FAK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | Cellular IC50 (nM) | Assay Type |
| This compound (Compound 7) | OVCAR8 (Ovarian) | 8.5[1] | FAK Inhibition[1] |
| A549 (Lung) | 15[1] | FAK Inhibition[1] | |
| U87MG (Brain) | 12[1] | FAK Inhibition[1] | |
| L3.6p1 (Pancreatic) | 25,000 (antiproliferative)[1] | MTT Assay[1] | |
| Defactinib (VS-6063) | Multiple Cell Lines | Varies (µM range for proliferation)[18] | Cell Viability[18] |
| GSK2256098 | OVCAR8 (Ovarian) | 15[4][19][20] | FAK Y397 Phosphorylation[4][19][20] |
| U87MG (Brain) | 8.5[4][19][20] | FAK Y397 Phosphorylation[4][19][20] | |
| A549 (Lung) | 12[4][19][20] | FAK Y397 Phosphorylation[4][19][20] | |
| PF-562271 | Inducible phospho-FAK | 5[5][7] | FAK Autophosphorylation[5][7] |
| CEP-37440 | FAK-expressing cells | 88[14][21][22] | FAK Autophosphorylation[14][21][22] |
| VS-4718 (PND-1186) | Breast Carcinoma Cells | ~100[15][16] | FAK Y397 Phosphorylation[15][16] |
| PF-573228 | Various Cell Lines | 30-500[17] | FAK Y397 Phosphorylation[17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FAK signaling pathway, the general mechanism of action for ATP-competitive FAK inhibitors, and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
In Vitro FAK Kinase Assay (Luminescent Kinase Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.
-
Objective: To determine the IC50 value of a FAK inhibitor in a cell-free system.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. The signal intensity is inversely proportional to the FAK inhibitor's activity.
-
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(E,Y)4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control.
-
Add 2 µl of FAK enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of FAK inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit FAK autophosphorylation at Tyrosine 397 (Tyr397) within a cellular context.
-
Objective: To determine the effect of FAK inhibitors on the phosphorylation of FAK at Tyr397 in cultured cells.
-
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated FAK (pFAK-Y397) and total FAK are measured by Western blotting.
-
Materials:
-
Cancer cell line with detectable FAK expression
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FAK inhibitor for a specified period (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pFAK (Tyr397).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.
-
Cell Viability Assay (MTT Assay)
This assay evaluates the effect of a FAK inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
-
Objective: To determine the IC50 value of a FAK inhibitor on cancer cell proliferation and viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance.
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test inhibitor compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the FAK inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This assay is used to assess the impact of FAK inhibitors on the migratory capacity of cancer cells.
-
Objective: To determine the effect of FAK inhibitors on cell migration.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
-
Materials:
-
Cancer cell line
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Test inhibitor compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
-
-
Procedure:
-
Pre-treat cells with the FAK inhibitor or vehicle control for a specified time.
-
Resuspend the cells in serum-free medium containing the inhibitor.
-
Add medium with a chemoattractant to the lower chamber of the Transwell plate.
-
Seed the pre-treated cells into the upper chamber of the Transwell insert.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the inhibitor-treated groups to the control group.
-
Conclusion
The selection of a FAK inhibitor for preclinical research requires careful consideration of its potency, selectivity, and cellular activity. Defactinib and several other FAK inhibitors demonstrate potent enzymatic and cellular inhibition of FAK. "this compound" (Compound 7) has shown promising activity in cellular assays, although further characterization of its enzymatic potency and kinase selectivity is needed for a complete comparison. This guide provides a summary of the available data and detailed experimental protocols to assist researchers in making an informed decision for their specific research needs. It is important to note that the optimal inhibitor will depend on the specific biological question and the experimental model being used.
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CEP-37440 - Chemietek [chemietek.com]
- 22. axonmedchem.com [axonmedchem.com]
Defactinib Analogue-1 PROTAC Outperforms Traditional FAK Inhibitor in Preclinical Studies
For Immediate Release
[City, State] – [Date] – In the competitive landscape of cancer therapeutics, a novel proteolysis-targeting chimera (PROTAC) developed from a Defactinib analogue is demonstrating superior activity over its parent Focal Adhesion Kinase (FAK) inhibitor, Defactinib. This next-generation molecule not only matches the inhibitory effects of Defactinib but also leverages the body's own cellular machinery to completely eliminate the FAK protein, offering a more profound and sustained anti-cancer effect. This comparison guide provides a detailed analysis of the available preclinical data, experimental protocols, and the underlying mechanisms of action for researchers and drug development professionals.
Focal Adhesion Kinase is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, migration, and invasion.[1] While FAK inhibitors like Defactinib have shown promise by blocking the kinase activity of FAK, they do not address the protein's scaffolding functions, which also contribute to tumor progression. PROTACs, on the other hand, are designed to induce the degradation of the entire target protein, thereby inhibiting both its enzymatic and non-enzymatic roles.
A recent study detailing a Defactinib derivative-based PROTAC, referred to as compound 16b , has provided compelling evidence of the advantages of this degradation approach.[1] In A549 non-small cell lung cancer cells, compound 16b induced potent FAK degradation with a half-maximal degradation concentration (DC50) of just 6.16 nM.[1] Furthermore, this PROTAC demonstrated a more potent inhibition of cancer cell migration and invasion compared to Defactinib.[1] Another Defactinib-based PROTAC, named D-PROTAC , has also shown significant promise, achieving over 90% degradation of FAK protein in KRAS mutant non-small cell lung cancer cells.
This guide will delve into the quantitative data from these studies, present detailed experimental methodologies for key assays, and provide visual representations of the critical signaling pathways and experimental workflows.
Quantitative Comparison: PROTAC vs. Inhibitor
The following tables summarize the key performance metrics of a Defactinib analogue-1 PROTAC (compound 16b) and the FAK inhibitor Defactinib, based on data from a head-to-head study in A549 cells.[1]
| Compound | Metric | Value | Cell Line | Reference |
| This compound PROTAC (16b) | DC50 (FAK Degradation) | 6.16 ± 1.13 nM | A549 | [1] |
| Defactinib | DC50 (FAK Degradation) | Not Applicable | A549 | [1] |
| Compound | Metric | Value | Cell Line | Reference |
| This compound PROTAC (16b) | IC50 (Cell Proliferation) | 3.59 ± 0.17 µM | A549 | [1] |
| Defactinib | IC50 (Cell Proliferation) | 5.41 ± 0.21 µM | A549 | [1] |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between a traditional FAK inhibitor and a FAK-targeting PROTAC lies in their mechanism of action. Defactinib functions by competitively binding to the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its catalytic activity. In contrast, a this compound PROTAC is a heterobifunctional molecule that simultaneously binds to FAK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the FAK protein by the proteasome.
Caption: Mechanism of Action: FAK Inhibitor vs. PROTAC.
FAK Signaling Pathway
Focal Adhesion Kinase is a central hub for signals originating from integrins and growth factor receptors. Its activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, and motility. By degrading FAK, the this compound PROTAC effectively shuts down these pro-cancerous signaling pathways.
Caption: FAK Signaling Pathway and Points of Intervention.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic compounds. Below are the protocols for the key experiments used to evaluate the activity of the this compound PROTAC and Defactinib.
Western Blot for FAK Degradation
Objective: To quantify the levels of FAK protein in cells following treatment with the PROTAC or inhibitor.
Protocol:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound PROTAC or Defactinib for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FAK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FAK signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of FAK degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Cell Viability (MTT) Assay
Objective: To assess the effect of the PROTAC and inhibitor on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound PROTAC or Defactinib for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.
Transwell Migration and Invasion Assay
Objective: To evaluate the inhibitory effect of the PROTAC and inhibitor on cancer cell migration and invasion.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, the insert is left uncoated.
-
Cell Seeding: Seed serum-starved A549 cells in the upper chamber in a serum-free medium containing the this compound PROTAC or Defactinib.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration or invasion.
-
Cell Staining and Counting:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
-
Data Analysis: Calculate the percentage of inhibition of migration or invasion for each treatment group compared to the vehicle control.
Experimental Workflow
The evaluation of a novel therapeutic agent like the this compound PROTAC follows a systematic workflow to characterize its activity and compare it to existing treatments.
Caption: Experimental Workflow for PROTAC Evaluation.
Conclusion
The preclinical data strongly suggests that the strategy of targeted protein degradation using a this compound PROTAC offers significant advantages over traditional kinase inhibition with Defactinib. By eliminating the entire FAK protein, these PROTACs not only inhibit FAK's kinase activity but also its scaffolding functions, leading to a more potent anti-proliferative and anti-metastatic effect in cancer cells. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising new class of anti-cancer agents.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The data presented should be interpreted within the context of the specific experimental conditions described in the cited literature.
References
Validating Target Engagement of Defactinib Analogue-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of "Defactinib analogue-1," a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Understanding and confirming that a drug candidate interacts with its intended molecular target within a cell is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data for Defactinib (B1662816) and its alternatives, and provides detailed protocols for researchers.
Introduction to Defactinib and its Target: Focal Adhesion Kinase (FAK)
Defactinib and its analogues are ATP-competitive inhibitors targeting Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1] Its activation, initiated by autophosphorylation at Tyrosine 397 (Tyr397), triggers downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK is frequently observed in various cancers, making it a compelling therapeutic target.[3] "this compound" is presumed to share this mechanism of action, and its target engagement can be validated using the methods described herein.
Comparative Analysis of FAK Inhibitors
The landscape of FAK inhibitors includes several compounds that have been evaluated in preclinical and clinical studies. This section provides a quantitative comparison of Defactinib with other notable FAK inhibitors.
| Inhibitor | Target(s) | In Vitro IC50/Ki (FAK) | Cellular pFAK Inhibition (IC50) | Key Features |
| Defactinib | FAK, Pyk2 | 0.6 nM (IC50)[4] | ~26 nM (EC50, in vivo)[4] | Potent dual FAK/Pyk2 inhibitor with demonstrated in vivo activity. |
| GSK2256098 | FAK | 0.4 nM (Ki) | 8.5-15 nM | Highly selective for FAK over Pyk2.[5] |
| PF-562271 | FAK, Pyk2 | 1.5 nM (IC50) | 5 nM | Potent FAK inhibitor, also inhibits CDKs at higher concentrations.[6][7] |
Key Experimental Methods for Target Engagement Validation
Validating that "this compound" engages FAK in a cellular context requires a multi-faceted approach. Below are detailed descriptions and protocols for essential in vitro and in vivo assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FAK. A commonly used method is a luminescence-based kinase assay that quantifies ATP consumption.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the FAK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[8]
-
Inhibitor Addition: Add serial dilutions of "this compound" or control compounds to the reaction wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[8]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP back to ATP.[8]
-
Signal Measurement: Following a final 30-minute incubation, measure the luminescence. The light output is directly proportional to the amount of ADP produced and thus reflects the FAK activity.[8]
Western Blotting for FAK Autophosphorylation
This cellular assay provides direct evidence of target engagement by measuring the inhibition of FAK autophosphorylation at its key activation site, Tyr397.
Experimental Protocol: pFAK (Y397) Western Blot
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of "this compound" for a predetermined time (e.g., 1-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FAK (Tyr397).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for pFAK (Y397) and normalize to total FAK and a loading control (e.g., β-actin or GAPDH).
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol: FAK CETSA
-
Cell Treatment: Treat intact cells with "this compound" or a vehicle control for a specified duration.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures in a thermal cycler.
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting for FAK.
-
Data Analysis: Quantify the amount of soluble FAK at each temperature. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.
In Vivo Target Engagement and Pharmacodynamic Studies
Validating target engagement in a living organism is crucial. This is often achieved through the analysis of tumor xenografts from animal models.
Experimental Protocol: In Vivo Pharmacodynamic Analysis
-
Animal Model: Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
Drug Administration: Treat the tumor-bearing mice with "this compound" at various doses and time points.
-
Tumor Collection: At the end of the treatment period, excise the tumors.
-
Pharmacodynamic Analysis: Prepare tumor lysates and analyze the levels of pFAK (Y397) and total FAK by Western blotting or immunohistochemistry to assess the extent of target inhibition in the tumor tissue.[4]
Alternative Approaches: FAK-PROTACs
A novel approach to targeting FAK involves Proteolysis-Targeting Chimeras (PROTACs). FAK-PROTACs are bifunctional molecules that link a FAK inhibitor to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FAK protein. This approach not only inhibits FAK's kinase activity but also eliminates its scaffolding function.
Target Engagement Validation for FAK-PROTACs:
-
Western Blotting: The primary method to confirm target engagement is to demonstrate a dose- and time-dependent decrease in total FAK protein levels.
-
Comparison with Inhibitors: The efficacy of a FAK-PROTAC can be directly compared to its parent FAK inhibitor ("this compound") in cellular assays to highlight the differential effects of protein degradation versus kinase inhibition.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the FAK signaling pathway and the experimental workflows for target engagement validation.
FAK Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Target Engagement Validation.
Comparison of FAK Inhibition vs. FAK Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Defactinib (VS-6063) and its Analogue for FAK Inhibition
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and resistance to treatment. This has led to the development of potent FAK inhibitors. This guide provides a detailed comparative analysis of the well-characterized FAK inhibitor, Defactinib (also known as VS-6063), and a related compound, "Defactinib analogue-1."
This analysis is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Overview of Compounds
Defactinib (VS-6063) is a potent, selective, and orally available small-molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It is an ATP-competitive inhibitor that has been extensively evaluated in numerous clinical trials for various solid tumors, including mesothelioma, ovarian cancer, and non-small cell lung cancer.[3][4][5] Defactinib has been shown to inhibit FAK phosphorylation, thereby impeding downstream signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.[4][6]
This compound , based on available information, is primarily described as a ligand for the target protein FAK, utilized in the synthesis of Proteolysis Targeting Chimera (PROTAC) FAK degraders.[7][8] Unlike Defactinib, which is designed to inhibit FAK's kinase activity, a PROTAC based on this analogue would be engineered to induce the degradation of the FAK protein itself. Currently, there is a lack of publicly available data on the direct comparative performance, experimental protocols, and signaling effects of "this compound" as a standalone inhibitor in the same context as Defactinib. Therefore, this guide will focus on the comprehensive data available for Defactinib (VS-6063) while noting the distinct role of its analogue.
Quantitative Data Summary
The following table summarizes the key quantitative data for Defactinib (VS-6063) based on preclinical studies. Data for "this compound" is not available for direct comparison.
| Parameter | Defactinib (VS-6063) | This compound | Reference |
| Target(s) | FAK, Pyk2 | FAK (as a ligand for PROTAC) | [1][2][7] |
| IC50 (FAK) | 0.6 nM | Not Available | [2] |
| IC50 (Pyk2) | 0.6 nM | Not Available | [2] |
| EC50 (FAK phosphorylation inhibition in vivo) | 26 nM | Not Available | [2] |
| Selectivity | >100-fold for FAK/Pyk2 over other kinases | Not Available | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the FAK signaling pathway targeted by Defactinib and a conceptual workflow for its evaluation.
Caption: Simplified FAK signaling cascade inhibited by Defactinib.
Caption: A typical in vitro experimental workflow for a FAK inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize FAK inhibitors like Defactinib.
Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Principle: A purified recombinant FAK enzyme is incubated with its substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Add purified recombinant FAK enzyme to the wells of a microplate.
-
Add serial dilutions of Defactinib (or other test compounds) to the wells. A DMSO control is included.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Western Blot for Phospho-FAK (p-FAK)
-
Objective: To assess the ability of the inhibitor to block FAK autophosphorylation at Tyr397 in a cellular context, which is a marker of FAK activation.
-
Procedure:
-
Culture cancer cells (e.g., SKOV3ip1, HeyA8) in appropriate media until they reach 70-80% confluency.[9]
-
Treat the cells with increasing concentrations of Defactinib for a specified duration (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
-
Objective: To measure the effect of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Defactinib for a specified period (e.g., 96 hours).[9]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
Defactinib (VS-6063) is a well-documented inhibitor of FAK and Pyk2 with potent anti-tumor activity demonstrated in numerous preclinical and clinical studies. Its mechanism of action, centered on the inhibition of FAK phosphorylation, is supported by extensive experimental data. In contrast, "this compound" is positioned as a chemical tool for the synthesis of FAK-targeting PROTACs, a different therapeutic modality aimed at protein degradation rather than kinase inhibition.
While a direct performance comparison is not possible due to the lack of available data for "this compound," the information presented for Defactinib provides a robust benchmark for researchers in the field of FAK-targeted therapies. Future studies on PROTACs derived from "this compound" will be necessary to evaluate their efficacy and potential advantages over traditional kinase inhibitors like Defactinib.
References
- 1. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. benchchem.com [benchchem.com]
- 5. What is Defactinib used for? [synapse.patsnap.com]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Overcoming Defactinib Resistance: A Comparative Analysis of a Novel FAK-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Defactinib and a novel therapeutic strategy, "Defactinib analogue-1"-based PROTACs, in the context of Defactinib-resistant cancer models. While direct comparative efficacy data of a specific "this compound" PROTAC in resistant models is emerging, this guide extrapolates from the established mechanisms of Defactinib resistance and the demonstrated superiority of the Proteolysis Targeting Chimera (PROTAC) approach in preclinical studies.
Introduction to Defactinib and Acquired Resistance
Defactinib is a selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Overexpression of FAK is associated with poor prognosis in various cancers.[2] However, the clinical efficacy of Defactinib as a monotherapy has been modest, often limited by the development of acquired resistance.[3]
The primary mechanism of acquired resistance to Defactinib involves the compensatory activation and upregulation of receptor tyrosine kinases (RTKs) such as HER2 and EGFR.[4] These RTKs can directly phosphorylate and reactivate FAK, thereby bypassing the inhibitory effect of Defactinib and sustaining downstream pro-survival signaling.[4]
"this compound" and the FAK-PROTAC Strategy
"this compound," also known as Compound 7, is a ligand for FAK that is utilized in the synthesis of FAK-targeting PROTACs, such as PROTAC FAK degrader 1.[5] Unlike inhibitors that only block the kinase activity of FAK, PROTACs are designed to induce the degradation of the entire FAK protein, eliminating both its kinase and non-kinase scaffolding functions.[6][7] This offers a promising strategy to overcome resistance mediated by RTK-driven FAK reactivation.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Defactinib and various FAK PROTACs, including those derived from Defactinib analogues. The data highlights the potential for PROTACs to achieve potent anti-cancer effects.
Table 1: In Vitro Inhibitory Activity of Defactinib and Analogues
| Compound | Cancer Type | Cell Line | IC50 (nM) | Notes |
| This compound (Compound 7) | Ovarian Cancer | OVCAR8 | 8.5 | Potent FAK inhibitory activity.[1] |
| Lung Cancer | A549 | 15 | [1] | |
| Brain Cancer | U87MG | 12 | [1] | |
| Defactinib | KRAS-mutant NSCLC | - | Modest clinical activity | Phase II clinical trials have shown limited efficacy as a monotherapy.[3][8] |
Table 2: In Vitro Degradation and Proliferation Inhibition by FAK PROTACs
| PROTAC | Cell Line | DC50 (nM) | IC50 (µM) | Notes |
| PROTAC FAK degrader 1 | PC3 | 3.0 | - | Induces high-efficiency FAK degradation.[9] |
| D-PROTAC | A427 (KRAS-mutant NSCLC) | - | ~0.8 (for 80% reduction in viability) | Outperformed Defactinib in inhibiting tumor growth in vitro and in vivo.[8] |
| Compound 16b (Defactinib derivative) | A549 | 6.16 | - | Showed enhanced inhibition of cell migration and invasion compared to Defactinib.[6] |
| PROTAC FAK degrader 2 (F2) | 4T1 (Breast Cancer) | 27.72 (total FAK) | 0.73 | Also reversed multidrug resistance.[10][11] |
| MDA-MB-231 (Breast Cancer) | - | 1.09 | [10][11] | |
| MDA-MB-468 (Breast Cancer) | - | 5.84 | [10][11] | |
| MDA-MB-435 (Melanoma) | - | 3.05 | [10][11] |
Signaling Pathways and Mechanism of Action
The diagrams below illustrate the FAK signaling pathway, the mechanism of Defactinib resistance, and how a FAK-PROTAC can overcome this resistance.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of FAK inhibitors and PROTACs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Defactinib or FAK-PROTAC for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for FAK Degradation and Pathway Analysis
-
Cell Lysis: Treat cells with the FAK-PROTAC or inhibitor for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total FAK, phospho-FAK (Tyr397), and downstream signaling proteins (e.g., p-Akt, p-ERK). A loading control like GAPDH should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation or changes in protein phosphorylation.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., A427) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups (e.g., vehicle, Defactinib, FAK-PROTAC). Administer treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Conclusion
The development of Defactinib resistance, primarily through RTK-mediated FAK reactivation, poses a significant clinical challenge. The use of a PROTAC strategy, employing ligands such as "this compound," offers a rational and potentially more effective approach. By inducing the degradation of the entire FAK protein, FAK-PROTACs can abrogate both kinase and scaffolding functions, thereby preventing resistance mechanisms. Preclinical data on various FAK-PROTACs demonstrate superior potency over FAK inhibitors in reducing cancer cell viability, migration, and in vivo tumor growth. Further investigation into "this compound"-based PROTACs in Defactinib-resistant models is warranted to translate these promising preclinical findings into effective clinical therapies.
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-targeting PROTAC demonstrates enhanced antitumor activity against KRAS mutant non-small cell lung cancer - CD Bioparticles [cd-bioparticles.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 7. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-targeting PROTAC demonstrates enhanced antitumor activity against KRAS mutant non-small cell lung cancer (Journal Article) | OSTI.GOV [osti.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of "Defactinib analogue-1" and GSK2256098
A Comparative Guide to FAK Inhibitors: Defactinib vs. GSK2256098
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node that integrates signals from integrins and growth factor receptors to drive key tumorigenic processes, including cell proliferation, survival, migration, and invasion.[1] Its overexpression and activation are common in many cancers, making it a compelling target for therapeutic intervention.[2][3] This guide provides a side-by-side comparison of two prominent FAK inhibitors, Defactinib (also known as VS-6063 or PF-04554878) and GSK2256098, focusing on their mechanisms, performance data, and the experimental protocols used for their evaluation.[4][5]
Note: As "Defactinib analogue-1" is not a publicly documented compound, this comparison will focus on the well-characterized parent compound, Defactinib.
Mechanism of Action and Signaling Pathway
Both Defactinib and GSK2256098 are ATP-competitive inhibitors of FAK.[6][7] They function by blocking the kinase activity of FAK, primarily inhibiting its crucial autophosphorylation at tyrosine 397 (Y397).[6][7] This initial phosphorylation event is essential for FAK activation, as it creates a binding site for Src family kinases, leading to the formation of an active signaling complex that phosphorylates downstream substrates.[1] By inhibiting FAK, these compounds disrupt multiple oncogenic signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, thereby impeding tumor cell proliferation, survival, and migration.[8][9][10]
Quantitative Data Comparison
The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of Defactinib and GSK2256098 based on available preclinical and clinical data.
Table 1: Biochemical and Cellular Potency
| Parameter | Defactinib (VS-6063) | GSK2256098 | Reference |
| Target(s) | FAK, Pyk2 | FAK | [6][11] |
| Mechanism | ATP-competitive, reversible | ATP-competitive, reversible | [6][7] |
| Biochemical IC50 (FAK) | 0.6 nM | 1.5 nM | [6][12] |
| Biochemical IC50 (Pyk2) | 0.6 nM | >1000-fold less potent vs FAK | [6][11] |
| Cellular p-FAK IC50 | 23-26 nM | 8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8) | [6][7][13] |
| Cell Viability IC50 | 1.98 µM (TT cells) to >50 µM (TPC1 cells) | Varies by cell line; dose-dependent decrease | [14][15] |
Table 2: Pharmacokinetic Properties
| Parameter | Defactinib (VS-6063) | GSK2256098 | Reference |
| Administration | Oral | Oral | [4][16] |
| Half-life (t½) | ~9 hours | 4-9 hours | [8][16] |
| Tmax | ~4 hours (fed conditions) | Not specified | [8] |
| Key Metabolites | M2 (inactive), M4 (equipotent) via CYP3A4, CYP2C9 | Not specified | [8] |
| Protein Binding | ~90% | Not specified | [8] |
| Notable PK Info | Exposure increases with high-fat meal.[8] | Generally dose-proportional PK.[16] Limited BBB penetration in rodents, but higher in glioblastoma tumors.[12] | [8][12][16] |
Table 3: Clinical Trial Highlights
| Parameter | Defactinib (VS-6063) | GSK2256098 | Reference |
| Phase I MTD | 400 mg BID (Recommended Phase 2 Dose) | 1000 mg BID | [17][18] |
| Common AEs (Grade 1/2) | Hyperbilirubinemia, fatigue, nausea, diarrhea | Nausea, diarrhea, vomiting, decreased appetite | [18][19] |
| Clinical Activity | Durable stable disease in mesothelioma and rectal cancer.[19] Modest activity as monotherapy in KRAS-mutant NSCLC.[20] | Minor responses in melanoma and mesothelioma.[16][18] Activity noted in mesothelioma, especially Merlin-negative tumors.[16][21] | [16][18][19][20][21] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used to characterize FAK inhibitors.
FAK Kinase Inhibition Assay (Biochemical IC50)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of isolated FAK protein.
Methodology:
-
Compound Preparation: Create a serial dilution series of the inhibitor (e.g., Defactinib) in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human FAK enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP, typically at its Km concentration for FAK.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-120 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. Luminescence-based assays like ADP-Glo™ are commonly used.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]
Western Blot for Cellular p-FAK Inhibition
This method assesses the ability of a compound to inhibit FAK autophosphorylation within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87MG glioblastoma or OVCAR8 ovarian cancer cells) and allow them to adhere overnight.[7] Treat the cells with various concentrations of the FAK inhibitor for a specified time (e.g., 2-24 hours).[7][22]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (e.g., anti-p-FAK Y397).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for protein loading, re-probe the membrane with an antibody for total FAK and a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the reduction in p-FAK levels relative to total FAK and the untreated control.
Cell Viability / Proliferation Assay (MTS/MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FAK inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 48 to 96 hours to allow for effects on proliferation.[7][23]
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTS or MTT) to each well.
-
Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. What is Defactinib used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Facebook [cancer.gov]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 15. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
A Comparative Guide to FAK-Targeting Compounds: Inhibition vs. Degradation
For Researchers, Scientists, and Drug Development Professionals
The validation of novel therapeutic compounds requires a rigorous comparison against existing alternatives. This guide provides a framework for evaluating "Defactinib analogue-1," a hypothetical FAK degrader, against its parent compound, Defactinib (B1662816), a known FAK inhibitor. The focus is on the distinct mechanisms of action—inhibition versus targeted degradation—and the experimental data required to validate these differences.
Mechanism of Action: Inhibitor vs. Degrader
Small molecule inhibitors, such as Defactinib, typically function by binding to the active site of a kinase, preventing its catalytic activity (e.g., phosphorylation).[1][2] In contrast, a degrader, such as a Proteolysis Targeting Chimera (PROTAC), removes the entire protein from the cell.[3][4] It does this by creating a ternary complex between the target protein (FAK) and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[5][6] This elimination of the entire protein scaffold can offer a more profound and sustained biological effect compared to kinase inhibition alone.[3]
Comparative Performance Data
The efficacy of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), while a degrader's performance is assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[7][8][9]
| Compound | Type | Target(s) | IC50 | DC50 | Dmax |
| Defactinib (VS-6063) | Inhibitor | FAK, Pyk2 | 0.6 nM | N/A | N/A |
| This compound | Degrader (Hypothetical) | FAK | >1000 nM (as inhibitor) | 15 nM | >95% |
| Comparator FAK PROTAC (e.g., BSJ-04-146) | Degrader | FAK | N/A | Potent (sub-µM) | High (>90%) |
Note: Data for Defactinib is based on published values.[1][10] Data for "this compound" is hypothetical, representing an ideal degrader profile for comparison. Data for the comparator FAK PROTAC is based on characteristics of published degraders.[4]
Experimental Validation Protocols
Validating the degradation of Focal Adhesion Kinase (FAK) requires a series of robust experiments to confirm the mechanism of action. Below are key protocols.
Protocol 1: Western Blot for FAK Degradation
This is the primary method to quantify the reduction in total FAK protein levels.[6]
1. Cell Treatment and Lysis:
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat cells with a dose-response of "this compound" (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 24 hours).[6]
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[6][11]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[6][11]
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[11] Collect the supernatant.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize samples to equal protein amounts (e.g., 20 µg per sample).
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[6][11]
3. SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[12][13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][13]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for FAK. Also, probe a separate blot or the same blot (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the FAK signal to the loading control.
-
Plot the percentage of remaining FAK protein against the compound concentration to determine the DC50 and Dmax values.[9]
Protocol 2: Co-Immunoprecipitation (Co-IP) for FAK Ubiquitination
This protocol is essential to confirm that "this compound" induces the ubiquitination of FAK, a key step in the degradation pathway.[14][15][16]
1. Cell Treatment and Lysis:
-
Treat cells with "this compound," a negative control, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse cells as described in the Western Blot protocol, but use a lysis buffer compatible with Co-IP (often non-denaturing).[17]
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[17]
-
Incubate the pre-cleared lysate with an antibody against FAK overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G-coupled beads to the lysate and incubate for 1-4 hours to capture the complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[17]
3. Elution and Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane as previously described.
-
Probe the membrane with a primary antibody against Ubiquitin. A smear or ladder of high-molecular-weight bands will indicate poly-ubiquitination of FAK.
-
As a control, probe a separate membrane with an anti-FAK antibody to confirm successful immunoprecipitation of the target protein.
Visualizing Pathways and Workflows
Diagrams are crucial for understanding the complex biological processes and experimental designs involved in validating a FAK degrader.
Caption: Simplified FAK signaling pathway and the inhibitory action of Defactinib.
Caption: Mechanism and validation workflow for a FAK degrader like "this compound".
References
- 1. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 4. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
A Comparative Analysis of FAK Inhibitors: Defactinib vs. Y15
In the landscape of cancer research and drug development, Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target due to its central role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are frequently correlated with poor prognosis and metastasis in a variety of solid tumors. This guide provides an objective comparison of two prominent FAK inhibitors, Defactinib and Y15, with a brief discussion of a related analogue. The comparison is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
While direct comparative data for "Defactinib analogue-1" is not publicly available, it is known to be a ligand for FAK used in the synthesis of PROTAC FAK degraders.[1] This guide will therefore focus on the well-characterized parent compound, Defactinib (also known as VS-6063 or PF-04554878), and compare it with the FAK inhibitor Y15.
Quantitative Comparison of Inhibitor Potency and Cellular Activity
The efficacy of Defactinib and Y15 has been evaluated in various in vitro and cellular assays. Defactinib is a potent, ATP-competitive inhibitor of both FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2).[2] In contrast, Y15 acts through a different mechanism, inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397) and is reported to be highly specific for FAK over Pyk2 and other kinases.[3][4]
| Inhibitor | Target(s) | Mechanism of Action | In Vitro Potency (IC50) |
| Defactinib | FAK, Pyk2 | ATP-competitive inhibitor | 0.6 nM (FAK), 0.6 nM (Pyk2)[2] |
| Y15 | FAK | Inhibits Y397 autophosphorylation | 1 µM (for FAK autophosphorylation)[3][5] |
The differential effects of these inhibitors are further highlighted in studies on various cancer cell lines. A direct comparison in thyroid cancer cell lines demonstrated that the cytotoxic potency of each inhibitor varies depending on the specific cell line.[6]
| Cell Line | Defactinib IC50 (Cell Viability) | Y15 IC50 (Cell Viability) |
| TT | 1.98 µM[6][7] | 2.05 µM[7] |
| TPC1 | 23.04 µM[6] | 5.74 µM[7] |
| K1 | 10.34 µM[6] | 17.54 µM[7] |
| BCPAP | >50 µM[6] | 9.99 µM[7] |
These results indicate that while Defactinib has significantly higher potency in biochemical assays, the cellular context, including potential off-target effects and differences in mechanism, plays a crucial role in determining its ultimate biological activity compared to Y15. For instance, in TPC1 and BCPAP cells, Y15 was more potent at inhibiting cell viability.[6] Furthermore, the same study noted that Y15 was more effective at reducing the phosphorylation of FAK at the Y397 site in several cell lines compared to Defactinib.[6][8]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of FAK inhibitor efficacy. Below are representative protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified FAK.
-
Reagents and Materials : Recombinant human FAK, ATP, substrate peptide (e.g., poly(E,Y)4:1), kinase buffer, test inhibitors (Defactinib, Y15), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant FAK, and the substrate peptide.
-
Add the diluted inhibitors to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Western Blot for FAK Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block FAK autophosphorylation in a cellular context.[9]
-
Cell Culture and Treatment :
-
Culture cancer cells (e.g., TT, TPC1) to approximately 80% confluency.
-
Treat the cells with varying concentrations of the FAK inhibitor (or DMSO as a vehicle control) for a specified duration (e.g., 2-24 hours).[9]
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.[9]
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
-
Data Analysis :
-
Quantify the band intensities for phospho-FAK and total FAK.
-
Normalize the phospho-FAK signal to the total FAK signal to determine the extent of inhibition.[9]
-
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: FAK signaling pathway and points of inhibition.
Caption: Workflow for comparing FAK inhibitors.
Conclusion
Defactinib and Y15 represent two distinct classes of FAK inhibitors with different mechanisms of action, potency, and selectivity profiles. Defactinib is a highly potent, dual FAK/Pyk2 inhibitor, while Y15 offers high specificity for FAK by preventing its initial autophosphorylation. The choice between these inhibitors will depend on the specific research question. For studies requiring potent, broad inhibition of FAK family kinases, Defactinib may be preferred. For investigations aiming to specifically dissect the role of FAK autophosphorylation without affecting Pyk2, Y15 is a more suitable tool. The observed differences in cellular potency underscore the importance of empirical validation in the biological system of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Defactinib Analogue-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Defactinib analogue-1, a compound structurally and functionally similar to the focal adhesion kinase (FAK) inhibitor Defactinib. Adherence to these protocols is critical due to the hazardous nature of this class of compounds.
Hazard Profile and Safety Precautions
Defactinib is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Given the analogous nature of the compound , it should be handled with the same level of caution. All personnel must be equipped with appropriate Personal Protective Equipment (PPE) when handling or disposing of this compound. Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to prevent the inhalation of dust or aerosols.[1]
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact and subsequent irritation.[2] |
| Body Protection | Laboratory coat or impervious clothing | Protects personal clothing and skin from contamination.[1][2] |
| Respiratory Protection | Suitable respirator | Necessary if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.[1][2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste, strictly following all local, state, and federal regulations.[1] Under no circumstances should this compound be disposed of with regular laboratory or household waste, nor should it be allowed to enter sewage systems or water courses.[1]
Step 1: Waste Segregation
Proper segregation is the first critical step in the disposal process. Immediately separate all waste materials contaminated with this compound from other waste streams. This includes:
-
Pure (neat) compound
-
Stock solutions containing the compound.[1]
-
Contaminated consumables (e.g., pipette tips, vials, gloves).
-
Materials used for cleaning up spills, such as absorbent pads.[1]
Step 2: Waste Containment
All segregated waste must be placed in a designated, properly labeled hazardous waste container.
-
Container Specifications: The container must be robust, leak-proof, and compatible with the chemical waste.
-
Labeling: The label must clearly state "Hazardous Waste," identify the contents as "this compound Waste," and include appropriate hazard symbols (e.g., harmful/irritant).
Step 3: Storage
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids or oxidizers. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. This ensures that the compound will be managed and destroyed in an environmentally responsible and compliant manner, often through high-temperature incineration.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure: If the spill is significant, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Wear Full PPE: Before addressing the spill, don all required personal protective equipment as detailed in the table above.
-
Containment: Prevent the spill from spreading or entering drains by using an inert, absorbent material such as diatomite or universal binders for liquid spills.[2]
-
Collection: Carefully collect the spilled material and absorbent into the designated hazardous waste container.
-
Decontamination: Clean the spill area and any affected equipment by scrubbing with alcohol.[2] All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Defactinib analogue-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Defactinib analogue-1. In the absence of specific data for the analogue, these procedures are based on the available safety information for the parent compound, Defactinib, and represent best practices for handling potent kinase inhibitors.
Emergency Contact Information:
-
In case of emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and follow all established emergency protocols.
-
For immediate medical advice, contact Poison Control.
Hazard Identification and Personal Protective Equipment (PPE)
While some sources describe Defactinib as non-hazardous, others classify it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1][2][3][4]. Therefore, it is imperative to handle this compound with appropriate caution. The following table summarizes the required PPE.
| Area of Protection | Required Personal Protective Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Nitrile or other chemically resistant gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Skin and Body Protection | Impervious clothing (Lab coat) | A fully buttoned lab coat should be worn over personal clothing. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder outside of a certified chemical fume hood or glove box to avoid inhalation[4]. |
Safe Handling Procedures
Adherence to these step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed and properly labeled container at -20°C, protected from light[1][5].
-
Maintain an accurate inventory of the compound.
2.2. Weighing and Aliquoting:
-
All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to prevent inhalation of the powder[1].
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after use.
2.3. Dissolving the Compound:
-
Defactinib is soluble in organic solvents like DMSO and dimethylformamide (approximately 1 mg/ml)[5].
-
When preparing a stock solution, purge the solvent with an inert gas[5].
-
For aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. The solubility in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/ml[5].
-
Aqueous solutions should not be stored for more than one day[5].
2.4. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When working with cell cultures or animals, follow all institutional guidelines for handling cytotoxic compounds.
-
Avoid the generation of aerosols.
The following diagram outlines the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
